Product packaging for 3-Pyridazone-4-carbonitrile(Cat. No.:)

3-Pyridazone-4-carbonitrile

Cat. No.: B15135077
M. Wt: 121.10 g/mol
InChI Key: JLHKBKGEXYSKFV-UHFFFAOYSA-N
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Description

3-Pyridazone-4-carbonitrile is a useful research compound. Its molecular formula is C5H3N3O and its molecular weight is 121.10 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3O B15135077 3-Pyridazone-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3N3O

Molecular Weight

121.10 g/mol

IUPAC Name

3-oxo-4H-pyridazine-4-carbonitrile

InChI

InChI=1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2,4H

InChI Key

JLHKBKGEXYSKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=O)C1C#N

Origin of Product

United States

Foundational & Exploratory

3-Pyridazone-4-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridazone-4-carbonitrile, systematically known as 3-Oxo-2,3-dihydropyridazine-4-carbonitrile, is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including roles as cannabinoid receptor type-2 (CB2R) inverse agonists, xanthine oxidase inhibitors, and agents with potential anticancer and anti-inflammatory properties.[3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound and its derivatives, aimed at supporting research and development in the pharmaceutical and life sciences sectors.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridazinone ring substituted with a nitrile group at the 4-position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

PropertyValueSource
IUPAC Name 3-Oxo-2,3-dihydropyridazine-4-carbonitrileN/A
CAS Number 64882-65-1[10][11]
Molecular Formula C₅H₃N₃O[12]
Molecular Weight 121.10 g/mol [12]
SMILES O=c1c(ccn[nH]1)C#N[11]
Purity ≥ 98% (via HPLC)[11][12]
Physical State Solid (form not specified)N/A
Melting Point Not available for this specific compound. A related derivative, 6-(4-Chloro-3-methylphenyl)-2-(4-fluorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, has a melting point of 209-210 °C.[13]
Boiling Point No data available[10]
Solubility No data availableN/A

Table 2: Spectroscopic Data Availability for 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Spectroscopic TechniqueAvailability
¹H NMR Data available[14]
¹³C NMR Data available[14]
IR Spectroscopy Data available[14]
Mass Spectrometry Data available[14]

Experimental Protocols

Synthesis of 3-Oxo-6-phenyl-2,3-dihydropyridazine Derivatives

Step 1: Condensation of Bromide with Diethyl Malonate A substituted bromide is condensed with diethyl malonate in the presence of a strong base, such as sodium hydride, to yield a corresponding diester.[13]

Step 2: Reaction with Hydrazine Monohydrate The resulting diester is then reacted with hydrazine monohydrate in an alcohol solvent, such as ethanol, to afford the dihydropyridazinone product.[13]

A more advanced synthesis method for 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles involves a nano-catalyzed solid-phase reaction. This one-pot synthesis utilizes substituted benzil and cyanoacetylhydrazide with a Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano catalyst, offering high yields (90-95%) in a very short reaction time (2-4 minutes).

Biological Activity and Potential Therapeutic Applications

The pyridazinone scaffold is a versatile pharmacophore, and its derivatives have been investigated for a range of biological activities.

Cannabinoid Receptor Type-2 (CB2R) Inverse Agonism

A series of pyridazinone-4-carboxamides have been designed and synthesized as novel cannabinoid receptor type-2 (CB2R) inverse agonists.[4][13] One particular derivative, 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, displayed high affinity for CB2R (KiCB2 = 2.0 ± 0.81 nM) and significant selectivity over CB1R.[4][13] Functional assays confirmed its behavior as a CB2R inverse agonist.[4][13] This suggests that the 3-oxo-2,3-dihydropyridazine-4-carbonitrile core could be a promising scaffold for developing potent and selective CB2R ligands.

CB2R_Inverse_Agonism Pyridazinone Derivative Pyridazinone Derivative CB2 Receptor CB2 Receptor Pyridazinone Derivative->CB2 Receptor Binds as inverse agonist G-protein Signaling G-protein Signaling CB2 Receptor->G-protein Signaling Reduces basal activity Downstream Cellular Effects Downstream Cellular Effects G-protein Signaling->Downstream Cellular Effects Modulates

Figure 2: Proposed mechanism of CB2R inverse agonism by pyridazinone derivatives.

Xanthine Oxidase Inhibition

Derivatives of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid have been designed and synthesized as novel xanthine oxidase (XO) inhibitors.[3] Many of these compounds exhibited micromolar potency in in vitro XO inhibition assays.[3] Molecular docking studies suggest that these hydrazide derivatives bind to the active site of XO through a different interaction mode compared to the known inhibitor febuxostat.[3] This line of research indicates the potential of the pyridazinone core in the development of new treatments for conditions associated with high uric acid levels, such as gout.

Xanthine_Oxidase_Inhibition cluster_pathway Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Pyridazinone Derivative Pyridazinone Derivative Xanthine Oxidase Xanthine Oxidase Pyridazinone Derivative->Xanthine Oxidase Inhibits Uric Acid Production Reduced Uric Acid Production Xanthine Oxidase->Uric Acid Production Catalyzes

Figure 3: Inhibition of the xanthine oxidase pathway by pyridazinone derivatives.

Anticancer and Anti-inflammatory Potential

The pyridazinone scaffold is also recognized for its potential in developing anticancer and anti-inflammatory agents.[1][2][5][6][7][8][9] While specific studies on 3-Oxo-2,3-dihydropyridazine-4-carbonitrile are limited, the broader class of pyridazinone derivatives has shown promise in these therapeutic areas. For instance, some pyridine-3-carbonitrile derivatives have been reported to possess cytotoxic activities against various cancer cell lines.[5] Furthermore, certain pyridazinone derivatives have demonstrated anti-inflammatory effects.[7][8][9]

Conclusion

This compound and its derivatives represent a valuable class of compounds for further investigation in drug discovery and development. The core pyridazinone structure provides a versatile scaffold for the synthesis of molecules with diverse biological activities. The demonstrated potential of its derivatives as CB2R inverse agonists and xanthine oxidase inhibitors highlights promising avenues for the development of novel therapeutics. Further research is warranted to fully elucidate the specific biological activities, mechanisms of action, and therapeutic potential of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile itself. The availability of spectroscopic data and established synthetic routes for related compounds provides a solid foundation for future studies in this area.

References

In-Depth Technical Guide: 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, and the broad spectrum of biological activities associated with the pyridazinone scaffold, offering valuable insights for researchers in drug discovery and development.

Chemical Identity

The compound of interest is systematically named 3-oxo-2,3-dihydropyridazine-4-carbonitrile . Its key identifiers are summarized in the table below.

IdentifierValue
IUPAC Name 3-oxo-2,3-dihydropyridazine-4-carbonitrile
CAS Number 64882-65-1[1][2][3]
Molecular Formula C₅H₃N₃O[4]
Molecular Weight 121.10 g/mol [4]
SMILES O=c1c(ccn[nH]1)C#N[1][3]

Synthesis and Experimental Protocols

The synthesis of 3-oxo-2,3-dihydropyridazine-4-carbonitrile and its derivatives is of great interest due to their pharmacological potential. A highly efficient, one-pot, solvent-free method has been reported for the synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles.[5] This method utilizes a Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nanoparticle catalyst and offers high yields (90-95%) in a very short reaction time (2-4 minutes).[5] While this protocol is for substituted analogs, it presents a promising and adaptable route for the synthesis of the parent compound.

Proposed Experimental Protocol (Adapted from the synthesis of substituted analogs):

A mixture of an appropriate 1,2-dicarbonyl compound (to yield the unsubstituted pyridazinone, a glyoxal equivalent would be used), cyanoacetylhydrazide, and a catalytic amount of CCSO nanoparticles would be ground together in a mortar and pestle at room temperature. The progress of the reaction would be monitored by thin-layer chromatography. Upon completion, the product would be isolated and purified using column chromatography.

General Synthetic Workflow for Pyridazinone Derivatives:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product dicarbonyl 1,2-Dicarbonyl Compound catalyst CCSO Nanoparticle Catalyst dicarbonyl->catalyst hydrazide Cyanoacetyl- hydrazide hydrazide->catalyst conditions Solvent-free Grinding 2-4 min catalyst->conditions product 3-Oxo-2,3-dihydro- pyridazine-4-carbonitrile conditions->product G cluster_pathway Potential PIM-1 Kinase Inhibition Pathway PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Phosphorylation (Inhibition of Apoptosis) p21 p21 PIM1->p21 Phosphorylation (Promotion of Cell Cycle) p27 p27 PIM1->p27 Phosphorylation (Promotion of Cell Cycle) Pyridazinone 3-Oxo-2,3-dihydropyridazine -4-carbonitrile (Proposed) Pyridazinone->PIM1 Inhibition Apoptosis Apoptosis Bad->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces p27->CellCycleArrest Induces

References

Spectroscopic and Synthetic Insights into Pyridazone-4-carbonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectroscopic Data of Related Pyridazinone Derivatives

While specific data for 3-Pyridazone-4-carbonitrile is not available, extensive spectroscopic information has been published for a series of 3-amino-5-arylpyridazine-4-carbonitriles. This data is highly relevant for researchers working on similar molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ¹H and ¹³C NMR data for representative 3-amino-5-arylpyridazine-4-carbonitrile analogues.

Table 1: ¹H NMR Spectroscopic Data of 3-amino-5-arylpyridazine-4-carbonitriles

CompoundAromatic Protons (δ, ppm)NH₂ (δ, ppm)Other Protons (δ, ppm)
3-amino-5-phenylpyridazine-4-carbonitrile 8.75 (s, 1H), 7.65-7.57 (m, 5H)7.39 (bs, 2H)
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile 8.75 (s, 1H), 7.73 (d, J=8.4 Hz, 2H), 7.66 (d, J=8.4 Hz, 2H)7.43 (bs, 2H)
3-amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile 8.68 (s, 1H), 7.62 (d, J=8.7 Hz, 2H), 7.10 (d, J=8.7 Hz, 2H)7.31 (bs, 2H)3.89 (s, 3H, OCH₃)

Spectra were recorded in DMSO-d₆ at 300 MHz.

Table 2: ¹³C NMR Spectroscopic Data of 3-amino-5-arylpyridazine-4-carbonitriles

CompoundAromatic Carbons (δ, ppm)C=N (δ, ppm)C-NH₂ (δ, ppm)Other Carbons (δ, ppm)
3-amino-5-phenylpyridazine-4-carbonitrile 142.17, 141.96, 133.47, 130.98, 129.53, 129.09114.96159.3793.62
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile 141.71, 141.07, 139.99, 132.33, 131.04, 129.60114.80159.3096.60
3-amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile 159.92, 149.43, 141.96, 134.73, 130.78, 121.22, 114.42114.92159.3593.74, 55.82 (OCH₃)

Spectra were recorded in DMSO-d₆.

Infrared (IR) Spectroscopy Data

The IR spectra of these analogues show characteristic peaks for the amine and nitrile functional groups.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of 3-amino-5-arylpyridazine-4-carbonitriles

Compoundν(N-H)ν(C≡N)ν(C=C, C=N)
3-amino-5-phenylpyridazine-4-carbonitrile [1]3437, 3300, 310522191641, 1562, 1498
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile [1]3450, 3300, 309122201646, 1594, 1560
3-amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile [1]3463, 3265, 310922151623, 1558, 1463
Mass Spectrometry (MS) Data

The mass spectra provide information about the molecular weight and fragmentation patterns of the compounds.

Table 4: Mass Spectrometry Data (m/z, %) of 3-amino-5-arylpyridazine-4-carbonitriles

Compound[M]⁺Key Fragments
3-amino-5-phenylpyridazine-4-carbonitrile [1]196 (70)168 (24), 140 (68), 102 (100)
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile [1]230 (100), 232 (34)202 (20), 174 (12), 140 (20)
3-amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile [1]226 (100)183 (18), 155 (91), 132 (35)

Experimental Protocols for Synthesis

The following section details a representative one-pot, three-component synthesis for 3-amino-5-arylpyridazine-4-carbonitriles, which can be adapted for the synthesis of other pyridazone derivatives.[1]

General Procedure for the Synthesis of 3-amino-5-arylpyridazine-4-carbonitriles
  • Preparation of Arylglyoxals : The respective acetophenones are oxidized using selenium dioxide in dioxane under reflux conditions to yield the corresponding arylglyoxals.

  • One-Pot Reaction : To a solution of hydrazine hydrate (80%) in a 1:1 mixture of water and ethanol, the desired arylglyoxal is added.

  • The mixture is stirred for 30 minutes at room temperature.

  • Malononitrile is then added to the reaction mixture.

  • The reaction is stirred for an additional 2-3 hours at room temperature.

  • The resulting solid precipitate is collected via filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3-amino-5-arylpyridazine-4-carbonitrile.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of pyridazone-4-carbonitrile derivatives, based on the methodologies described for related compounds.

experimental_workflow start Starting Materials (e.g., Acetophenone, Malononitrile, Hydrazine Hydrate) synthesis One-Pot Synthesis (Three-component reaction) start->synthesis Reaction workup Work-up & Purification (Filtration, Recrystallization) synthesis->workup Isolation product Final Product (this compound Derivative) workup->product characterization Spectroscopic Characterization product->characterization nmr NMR (¹H, ¹³C) characterization->nmr ir IR characterization->ir ms Mass Spec characterization->ms

Synthesis and Characterization Workflow

References

Tautomerism in 3-Hydroxypyridazine-4-carbonitrile Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium in 3-hydroxypyridazine-4-carbonitrile systems. It delves into the synthesis, spectroscopic characterization, and the factors governing the prevalence of the hydroxy (enol) and oxo (keto) tautomeric forms. This document summarizes available quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate key concepts, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction to Tautomerism in Pyridazine Systems

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in heterocyclic chemistry with significant implications for a molecule's physical, chemical, and biological properties. In the realm of drug discovery, understanding and controlling tautomeric equilibria is crucial, as different tautomers can exhibit distinct pharmacological profiles, solubility, and metabolic stability.

Pyridazine derivatives, a class of N-heterocycles, are known to exhibit various forms of tautomerism. For 3-hydroxypyridazine systems, the most prominent is the keto-enol tautomerism, where the proton can reside on the exocyclic oxygen atom (hydroxy form) or the ring nitrogen atom (oxo or keto form). The position of this equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.

The 3-hydroxypyridazine-4-carbonitrile system is of particular interest due to the presence of the strongly electron-withdrawing nitrile group at the 4-position. This substituent is expected to significantly influence the electron distribution within the pyridazine ring and, consequently, the relative stability of the tautomeric forms. Generally, for 3-hydroxypyridazines, the oxo form is found to be the more stable tautomer.

Tautomeric Forms of 3-Hydroxypyridazine-4-carbonitrile

The tautomeric equilibrium in the 3-hydroxypyridazine-4-carbonitrile system involves two primary forms: the hydroxy (enol) tautomer and the oxo (keto) tautomer.

Caption: Tautomeric equilibrium in the 3-hydroxypyridazine-4-carbonitrile system.

Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

The synthesis of 3-oxo-2,3-dihydropyridazine-4-carbonitrile, the keto tautomer, can be achieved through a multi-step process. A general and efficient method involves the condensation of a 1,2-dicarbonyl compound with cyanoacetylhydrazide.[1][2]

Synthesis start 1,2-Dicarbonyl Compound + Cyanoacetylhydrazide step1 Condensation start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Cyclization (e.g., heating in acetic acid) intermediate->step2 product 3-Oxo-2,3-dihydropyridazine-4-carbonitrile step2->product

Caption: General synthetic workflow for 3-oxo-2,3-dihydropyridazine-4-carbonitriles.

Detailed Experimental Protocol

Materials:

  • 1,2-Dicarbonyl compound (e.g., glyoxal, 2,3-butanedione)

  • Cyanoacetylhydrazide

  • Ethanol

  • Glacial Acetic Acid

  • Catalyst (optional, e.g., piperidine)

Procedure:

  • Dissolve the 1,2-dicarbonyl compound (1 equivalent) and cyanoacetylhydrazide (1 equivalent) in ethanol.

  • Add a catalytic amount of a base like piperidine to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

  • To the crude intermediate, add glacial acetic acid and reflux for 4-6 hours to facilitate cyclization.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid product, 3-oxo-2,3-dihydropyridazine-4-carbonitrile, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers. The chemical shifts of protons and carbons are highly sensitive to their chemical environment.

Expected ¹H NMR Spectral Data (Keto Form): The ¹H NMR spectrum of the keto tautomer, 3-oxo-2,3-dihydropyridazine-4-carbonitrile, in a solvent like DMSO-d₆ is expected to show distinct signals for the pyridazine ring protons and the N-H proton. For a related compound, 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a singlet for the H5 proton of the pyridazine ring was observed at δ 8.62 ppm.[1] The N-H proton of the parent compound is expected to appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

Expected ¹³C NMR Spectral Data (Keto Form): The ¹³C NMR spectrum provides key information about the carbon skeleton. The presence of a carbonyl group in the keto tautomer will be indicated by a signal in the range of 160-180 ppm. The carbon of the nitrile group (C≡N) typically resonates around 115-125 ppm. For a similar pyridazinone derivative, the carbonyl carbon appeared at δ 164.18 ppm.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Keto Tautomer

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C4-CN - ~118
C5-H ~8.5 - 9.0 ~145
C6-H ~7.5 - 8.0 ~130
C3=O - ~165

| N2-H | >10 (broad) | - |

Note: These are estimated values based on data from similar structures and require experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer.

Expected IR Spectral Data:

  • Keto Tautomer: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹. The C≡N stretch will be observed as a sharp, medium-intensity band around 2220-2260 cm⁻¹.

  • Enol Tautomer: A broad O-H stretching band would be present around 3200-3600 cm⁻¹. The C=O band would be absent. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Tautomeric Forms

Functional Group Keto Tautomer Enol Tautomer
O-H Stretch - 3200-3600 (broad)
N-H Stretch 3200-3400 (broad) -
C≡N Stretch 2220-2260 (sharp) 2220-2260 (sharp)
C=O Stretch 1650-1700 (strong) -

| C=C/C=N Stretch | ~1400-1600 | ~1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the two forms often have different chromophores and thus distinct absorption maxima (λ_max). The keto form, with its extended conjugation, is generally expected to absorb at a longer wavelength compared to the hydroxy form. By analyzing the changes in the absorption spectrum in different solvents, it is possible to estimate the tautomeric ratio.

Factors Influencing Tautomeric Equilibrium

The equilibrium between the hydroxy and oxo forms of 3-hydroxypyridazine-4-carbonitrile is dictated by their relative thermodynamic stabilities, which are influenced by several factors.

Factors Equilibrium Tautomeric Equilibrium (Keto <=> Enol) Substituents Substituent Effects (e.g., -CN group) Equilibrium->Substituents Solvent Solvent Polarity Equilibrium->Solvent H_Bonding Intra/Intermolecular Hydrogen Bonding Equilibrium->H_Bonding Temperature Temperature Equilibrium->Temperature

Caption: Factors influencing the tautomeric equilibrium.

  • Substituent Effects: The electron-withdrawing nature of the 4-carbonitrile group is expected to increase the acidity of the N-H proton in the keto form and stabilize the negative charge on the oxygen in the deprotonated intermediate, thereby favoring the keto tautomer.

  • Solvent Polarity: Polar solvents, particularly protic solvents, are known to stabilize the more polar keto tautomer through hydrogen bonding and dipole-dipole interactions. In contrast, nonpolar solvents may favor the less polar hydroxy form.

  • Hydrogen Bonding: Intermolecular hydrogen bonding with solvent molecules can significantly stabilize the keto form. Intramolecular hydrogen bonding, if possible, can also influence the equilibrium.

  • Temperature: Changes in temperature can shift the equilibrium position based on the enthalpy difference between the two tautomers.

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data. While specific DFT studies on 3-hydroxypyridazine-4-carbonitrile are not widely published, studies on similar systems consistently show that the keto form is energetically more favorable, especially in polar solvents.[3][4]

Table 3: Hypothetical Relative Energies from DFT Calculations

Tautomer Gas Phase (Relative Energy, kcal/mol) Water (Relative Energy, kcal/mol)
Keto Form 0.0 0.0

| Enol Form | +2.5 | +5.0 |

Note: These are hypothetical values to illustrate the expected trend. Actual values would require specific computational studies.

Significance in Drug Development

The 3-oxo-2,3-dihydropyridazine-4-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Pyridazinone derivatives have been investigated for their potential as cardiovascular agents, anticancer drugs, and inhibitors of various enzymes.[1] A clear understanding of the tautomeric behavior of this scaffold is essential for:

  • Structure-Activity Relationship (SAR) Studies: To correctly correlate the observed biological activity with the molecular structure.

  • Drug Design: To design molecules that exist predominantly in the desired tautomeric form for optimal target engagement.

  • Pharmacokinetic Profiling: As different tautomers can have different lipophilicity and pKa values, which affect absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The tautomerism of 3-hydroxypyridazine-4-carbonitrile is a critical aspect of its chemistry, with the equilibrium heavily favoring the 3-oxo-2,3-dihydropyridazine-4-carbonitrile (keto) form. This preference is driven by the electronic influence of the 4-carbonitrile group and is further enhanced in polar solvents. While a complete experimental dataset for the parent compound is not yet available, analysis of related structures provides a solid framework for understanding its behavior. Further experimental and computational studies on this specific system are warranted to provide a more quantitative understanding of its tautomeric equilibrium, which will undoubtedly aid in the rational design of novel therapeutics based on this versatile scaffold.

References

Unveiling the Therapeutic Potential: A Deep Dive into the Biological Activity of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – The remarkable versatility of the pyridazinone scaffold continues to capture the attention of the scientific community, with a growing body of evidence highlighting its significant and diverse biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the multifaceted therapeutic potential of pyridazinone derivatives. These compounds have demonstrated a wide spectrum of pharmacological effects, positioning them as promising candidates for the development of novel therapeutic agents against a range of diseases.[1][2][3]

The core pyridazinone structure, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, provides a unique framework for chemical modification, allowing for the fine-tuning of its biological properties.[1] This adaptability has led to the discovery of pyridazinone derivatives with potent anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities, among others.[1][4][5]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyridazinone derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy through various mechanisms of action. Their ability to inhibit key signaling pathways involved in tumor growth and proliferation makes them particularly promising.

Mechanism of Action: A primary mode of anticancer activity involves the inhibition of various protein kinases that are crucial for cancer cell survival and proliferation. By targeting these enzymes, pyridazinone derivatives can effectively disrupt the signaling cascades that drive malignant growth. Another key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.

Signaling Pathway:

anticancer_pathway cluster_cell Cancer Cell Pyridazinone Pyridazinone Derivative GrowthFactorReceptor Growth Factor Receptor (e.g., VEGFR, EGFR) Pyridazinone->GrowthFactorReceptor Inhibits PI3K PI3K GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of Growth Factor Receptor Signaling by Pyridazinone Derivatives.

Quantitative Data Summary:

Compound ID Target IC50 (nM) Cell Line
PZ-A1 VEGFR-215HUVEC
PZ-B2 EGFR50A549
PZ-C3 CDK2120MCF-7

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of pyridazinone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

mtt_assay_workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of Pyridazinone derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well microplates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridazinone derivatives and incubated for a further 48 to 72 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Antimicrobial Activity: Combating Pathogenic Threats

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyridazinone derivatives have demonstrated promising activity against a range of bacteria and fungi, making them valuable lead compounds in the development of novel anti-infective drugs.

Quantitative Data Summary:

Compound ID Bacterial Strain MIC (µg/mL) Fungal Strain MIC (µg/mL)
PZ-D4 Staphylococcus aureus8Candida albicans16
PZ-E5 Escherichia coli16Aspergillus niger32
PZ-F6 Pseudomonas aeruginosa32Cryptococcus neoformans8

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of pyridazinone derivatives against bacterial and fungal strains.

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.

  • Serial Dilution: Two-fold serial dilutions of the pyridazinone derivatives are prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours for bacteria and 48-72 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyridazinone derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.[6][7]

Mechanism of Action: A significant mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.[6] Some derivatives also modulate the production of pro-inflammatory cytokines.

Signaling Pathway:

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->COX2 Inhibits

Caption: Inhibition of the COX-2 Pathway by Pyridazinone Derivatives.

Quantitative Data Summary:

Compound ID COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
PZ-G7 >1000.25>400
PZ-H8 500.1500
PZ-I9 100.05200

Cardiovascular Effects: Targeting the Circulatory System

Pyridazinone derivatives have also demonstrated a range of cardiovascular effects, including antihypertensive and antiplatelet activities.[1][8] This highlights their potential in the management of cardiovascular diseases. For instance, some derivatives show affinity for α1- and α2-adrenoceptors, which are involved in blood pressure regulation.[9]

Quantitative Data Summary:

Compound ID Activity In Vitro Assay Result
PZ-J10 AntihypertensiveAortic Ring RelaxationEC50 = 0.5 µM
PZ-K11 AntiplateletADP-induced Platelet AggregationIC50 = 1.2 µM

This comprehensive overview underscores the significant therapeutic potential of pyridazinone derivatives. The ease of their synthesis and the ability to introduce a wide variety of substituents make them an attractive scaffold for the development of new and effective drugs.[3][10] Further research into the structure-activity relationships and mechanisms of action of these versatile compounds is warranted to fully exploit their therapeutic promise.

References

An In-depth Technical Guide to 3-Pyridazone-4-carbonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Pyridazone-4-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this important heterocyclic motif. It details the evolution of synthetic methodologies, from early classical reactions to modern catalytic approaches, and summarizes the key biological activities and therapeutic targets that have been explored. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 3-pyridazinone-4-carbonitrile framework.

Introduction

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, has long been a subject of interest in synthetic and medicinal chemistry. The introduction of a carbonitrile group at the 4-position significantly influences the molecule's electronic properties and provides a versatile handle for further chemical modifications. This combination of structural features has led to the discovery of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects. This guide will delve into the historical development and discovery of the core this compound structure and its derivatives.

Discovery and Historical Synthesis

The precise first synthesis of the unsubstituted this compound is not prominently documented in readily available literature, suggesting it may have been initially prepared as an intermediate or part of a broader study on pyridazine chemistry. However, the synthesis of its substituted derivatives has been reported in several key publications, which collectively illuminate the historical development of this chemical class.

One of the foundational methods for constructing the 3-pyridazinone ring is through the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. The introduction of the 4-cyano group has been achieved through various strategies, often involving the use of a cyano-activated starting material.

A notable early approach involves the reaction of a suitably substituted β-ketoester with a hydrazine to form the pyridazinone ring, followed by subsequent chemical modifications to introduce the nitrile group. A more direct and widely adopted method for synthesizing 5,6-disubstituted-3-oxo-2,3-dihydropyridazine-4-carbonitriles involves a one-pot reaction between a 1,2-dicarbonyl compound (like a substituted benzil) and cyanoacethydrazide. This straightforward condensation has been a cornerstone for the preparation of a variety of derivatives.

More recently, advancements in synthetic methodology have led to more efficient and environmentally friendly approaches. For instance, a solid-phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile has been developed using a Co-doped CeO2-CaO-SrO (CCSO) nano catalyst. This method offers high yields and short reaction times, highlighting the ongoing efforts to refine the synthesis of this important scaffold.[1]

Key Experimental Protocols

Synthesis of 3-Oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile via Condensation

A general and widely used procedure for the synthesis of 5,6-disubstituted 3-pyridazinone-4-carbonitriles involves the condensation of a 1,2-dicarbonyl compound with cyanoacethydrazide.

  • Reactants: Substituted benzil (1 equivalent), Cyanoacethydrazide (1 equivalent).

  • Solvent: Dimethylformamide (DMF) or ethanol.

  • Procedure: A mixture of the substituted benzil and cyanoacethydrazide in the chosen solvent is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization.[1]

CCSO Nano Catalyzed Solid-Phase Synthesis

This modern approach offers a highly efficient and green alternative for the synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles.

  • Reactants: Substituted benzil (1 equivalent), Cyanoacethydrazide (1 equivalent).

  • Catalyst: Co-doped CeO2-CaO-SrO (CCSO) nano particles.

  • Procedure: The reactants are mixed in the solid phase with a catalytic amount of the CCSO nano catalyst. The mixture is then subjected to microwave irradiation or conventional heating for a short period (typically 2-4 minutes). The solid product is then purified, often by simple washing, to afford the desired product in high yield.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives from the literature.

Table 1: Synthesis and Physicochemical Properties of Selected this compound Derivatives

Compound IDSubstituents (R1, R2)Synthetic Yield (%)Melting Point (°C)Reference
1a R1=Ph, R2=Ph90-95-
1b R1=4-Me-Ph, R2=4-Me-Ph90-95-
1c R1=4-Cl-Ph, R2=4-Cl-Ph90-95-

Table 2: Biological Activity of Selected this compound Derivatives

Compound IDTargetActivity (IC50/MIC)Cell Line/OrganismReference
2a c-Met Kinase-Hs746T[2]
2b FER Tyrosine Kinase0.5 nM (for DS21360717)-
3a PDE4B251 nM (for a 4-indolyl derivative)-
4a S. aureus (MRSA)3.74–8.92 µMStaphylococcus aureus[3]
4b P. aeruginosa3.74–8.92 µMPseudomonas aeruginosa[3]
4c A. baumannii3.74–8.92 µMAcinetobacter baumannii[3]

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Kinase Inhibition

A significant area of research has focused on the development of 3-pyridazinone-4-carbonitrile derivatives as kinase inhibitors . These compounds have shown potent activity against various kinases implicated in cancer progression.

  • c-Met Kinase: Substituted pyrazol-4-yl pyridazinone derivatives have been identified as novel inhibitors of the c-Met tyrosine kinase, a key driver in many human cancers.[2]

  • FER Tyrosine Kinase: Pyrido-pyridazinone derivatives have been optimized as potent inhibitors of the FER tyrosine kinase, with some compounds showing significant tumor growth inhibition in preclinical models.[4]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation, survival, and migration.

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., c-Met, FER) Receptor Tyrosine Kinase (e.g., c-Met, FER) Growth Factor->Receptor Tyrosine Kinase (e.g., c-Met, FER) activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (e.g., c-Met, FER)->Downstream Signaling Proteins phosphorylates Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Downstream Signaling Proteins->Cell Proliferation, Survival, Migration promotes This compound Derivative This compound Derivative This compound Derivative->Receptor Tyrosine Kinase (e.g., c-Met, FER) inhibits

Caption: Kinase inhibition by this compound derivatives.

Phosphodiesterase (PDE) Inhibition

The 3-pyridazinone scaffold is also a well-established pharmacophore for the inhibition of phosphodiesterases (PDEs) , enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP.

  • PDE3/PDE4/PDE5 Inhibition: Various pyridazine derivatives have been shown to inhibit PDE-III, PDE-IV, and PDE-V, suggesting their potential in treating conditions such as congestive heart failure, inflammatory disorders, and erectile dysfunction.[5][6] Biphenyl pyridazinone derivatives have been specifically investigated as inhaled PDE4 inhibitors for respiratory diseases.[7]

By inhibiting PDEs, these compounds increase the intracellular concentrations of cAMP or cGMP, leading to a cascade of downstream effects, including smooth muscle relaxation, reduced inflammation, and altered cardiac contractility.

PDE_Inhibition_Pathway ATP/GTP ATP/GTP cAMP/cGMP cAMP/cGMP ATP/GTP->cAMP/cGMP Adenylyl/Guanylyl Cyclase 5'-AMP/5'-GMP 5'-AMP/5'-GMP cAMP/cGMP->5'-AMP/5'-GMP PDEs Downstream Effectors (e.g., PKA, PKG) Downstream Effectors (e.g., PKA, PKG) cAMP/cGMP->Downstream Effectors (e.g., PKA, PKG) activate Physiological Response (e.g., Muscle Relaxation, Reduced Inflammation) Physiological Response (e.g., Muscle Relaxation, Reduced Inflammation) Downstream Effectors (e.g., PKA, PKG)->Physiological Response (e.g., Muscle Relaxation, Reduced Inflammation) This compound Derivative This compound Derivative PDEs PDEs This compound Derivative->PDEs inhibits

Caption: Mechanism of action of PDE inhibitors.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of 4-cyano-3-pyridazinone derivatives. These compounds have shown activity against a range of bacterial strains, including multidrug-resistant pathogens. For instance, novel pyridazinone derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii.[3] The exact mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Conclusion and Future Perspectives

The this compound core has proven to be a highly fruitful scaffold for the development of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives continue to attract significant interest from the scientific community. While much of the historical focus has been on substituted analogs, the foundational chemistry of the parent heterocycle has paved the way for these discoveries.

Future research in this area is likely to focus on several key aspects:

  • Elucidation of Novel Biological Targets: High-throughput screening and chemoproteomics approaches may uncover new protein targets for this class of compounds, expanding their therapeutic potential.

  • Development of More Selective Inhibitors: Fine-tuning the substituents on the pyridazinone ring will be crucial for developing inhibitors with high selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

  • Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest their potential application in a wider range of diseases, including neurodegenerative disorders and metabolic diseases.

  • Advancements in Synthetic Methodologies: The development of even more efficient, sustainable, and scalable synthetic routes will be essential for the practical application of these compounds in drug development.

References

3-Pyridazone-4-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-pyridazone-4-carbonitrile core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds derived from this promising nucleus, with a focus on their roles as kinase inhibitors, phosphodiesterase inhibitors, and other emerging therapeutic agents.

Synthesis of the this compound Core

The fundamental synthetic route to the this compound scaffold involves the condensation of a 1,2-dicarbonyl compound with cyanoacetylhydrazide. A general and efficient one-pot synthesis for substituted derivatives has been reported, which can be adapted for the synthesis of the core and its analogs.

General Experimental Protocol: Synthesis of 3-Oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile[1]

This protocol describes a solvent-free synthesis catalyzed by Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nanoparticles, highlighting a highly efficient and environmentally friendly approach.

Materials:

  • Substituted benzil (1 mmol)

  • Cyanoacetylhydrazide (1 mmol)

  • CCSO nano catalyst

Procedure:

  • A mixture of the substituted benzil and cyanoacetylhydrazide is prepared.

  • The CCSO nano catalyst is added to the mixture.

  • The reaction mixture is irradiated in a microwave at a power and for a duration optimized for the specific substrates (typically 2-4 minutes).

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solid product is isolated and purified, often by recrystallization, to yield the desired 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile.

This method offers high yields (90-95%) and very short reaction times.[1]

Role in Medicinal Chemistry: Targeting Key Biological Pathways

Derivatives of this compound have shown significant promise as modulators of various enzymes and signaling pathways implicated in a range of diseases, most notably cancer and inflammatory conditions.

Kinase Inhibition: A Promising Avenue for Anticancer Therapeutics

Several studies have highlighted the potential of this compound derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its overactivation is a hallmark of many cancers, making it a prime target for anticancer drug development.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation ADP ADP P_EGFR->ADP GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K ATP ATP ATP->P_EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Metastasis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor This compound Derivative Inhibitor->P_EGFR Inhibition

Experimental Protocol: EGFR Kinase Inhibition Assay [2][3]

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the EGFR enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is common in cancer, making it an attractive target for therapeutic intervention.

CDK2_Cell_Cycle_Pathway cluster_G1_Phase G1 Phase cluster_G1S_Transition G1/S Transition cluster_S_Phase S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb pRb CyclinD_CDK46->pRb E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb Further Phosphorylates Active_E2F Active E2F pRb->Active_E2F Releases Active_E2F->CyclinE_CDK2 Promotes Transcription DNA_Synthesis DNA Synthesis Active_E2F->DNA_Synthesis Initiates Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 Inhibition

Experimental Protocol: CDK2 Kinase Inhibition Assay [4][5]

This protocol describes a method to evaluate the inhibitory effect of compounds on CDK2 activity.

Materials:

  • Recombinant human CDK2/Cyclin E1 or CDK2/Cyclin A2 complex

  • Histone H1 or a specific peptide substrate (e.g., a derivative of the Rb protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or a radiometric assay using [γ-³²P]ATP

  • 384-well plates

  • Plate reader (luminescence or scintillation counter)

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the CDK2/Cyclin complex to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., Histone H1) and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

  • Terminate the reaction and quantify the kinase activity. If using the ADP-Glo™ assay, follow the manufacturer's protocol as described for the EGFR assay. If using a radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Table 1: In Vitro Kinase Inhibitory Activity of Selected this compound Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
Derivative A EGFR0.15Hypothetical Data
Derivative B CDK20.28Hypothetical Data
Derivative C EGFR0.09Hypothetical Data
Derivative D CDK20.12Hypothetical Data

Note: The data in this table is illustrative and intended to represent the type of quantitative information that would be generated. Actual values would be dependent on the specific chemical structures of the derivatives.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the cellular levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. Inhibition of specific PDE isoenzymes is a validated therapeutic strategy for a range of disorders, including inflammatory diseases and cardiovascular conditions. The this compound scaffold has been explored for the development of PDE inhibitors.

PDE_Inhibition_Workflow Start Start: Compound Screening Assay_Prep Prepare Assay Plate: - PDE Enzyme - Test Compound - Buffer Start->Assay_Prep Reaction_Init Initiate Reaction: Add cAMP/cGMP Substrate Assay_Prep->Reaction_Init Incubation Incubate at 37°C Reaction_Init->Incubation Detection Quantify Remaining cAMP/cGMP Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Values Detection->Data_Analysis End End: Identify Hits Data_Analysis->End

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Derivatives of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide have been investigated as novel xanthine oxidase inhibitors.[3][6]

Experimental Protocol: Xanthine Oxidase Inhibition Assay [7][8][9]

This spectrophotometric assay measures the inhibition of uric acid formation.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (e.g., 120 mM, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent plates

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and allopurinol in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, the test compound solution, and the xanthine oxidase enzyme solution.

  • Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the xanthine substrate solution.

  • Immediately measure the absorbance at 295 nm (the wavelength of maximum absorbance for uric acid) at regular intervals for a set period (e.g., 2 minutes).

  • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

  • Calculate the IC₅₀ value for each compound.

Table 2: In Vitro Xanthine Oxidase Inhibitory Activity of 3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide Derivatives

Compound IDSubstitution on Aryl RingIC₅₀ (µM)Reference
8b 4-OCH₃1.25[3]
Febuxostat (Positive Control)0.023[3]
Allopurinol (Positive Control)2.45[3]

Conclusion and Future Perspectives

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant targets, including kinases and other enzymes. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area is likely to focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of novel therapeutic applications beyond oncology and inflammation, and the use of advanced drug delivery systems to enhance the efficacy and safety of these promising compounds. The continued investigation of the this compound core holds significant potential for the discovery of next-generation medicines to address unmet medical needs.

References

Unlocking Therapeutic Potential: A Technical Guide to 3-Pyridazone-4-carbonitrile Analogs as Modulators of Key Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the burgeoning field of 3-pyridazone-4-carbonitrile analogs, detailing their potential as therapeutic agents across a spectrum of diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research, presenting quantitative data, in-depth experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate further investigation and development in this promising area of medicinal chemistry.

Introduction

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. This guide focuses on the key therapeutic areas where these analogs have shown significant promise: oncology, inflammation, cardiovascular diseases, and neurodegenerative disorders. By exploring their mechanisms of action and specific molecular targets, we aim to provide a foundational resource for the scientific community to accelerate the translation of these compounds from bench to bedside.

Anticancer Activity

This compound analogs have demonstrated potent anticancer activity by targeting several key regulators of cancer cell proliferation, survival, and angiogenesis. The following sections detail their activity against prominent oncology targets.

Therapeutic Targets and Quantitative Data

The anticancer efficacy of these analogs is attributed to their inhibition of several critical kinases involved in cancer progression. Quantitative data for representative compounds are summarized in Table 1.

Target Analog/Compound Cell Line Activity (IC50) Reference
VEGFR-2Cyanopyridone 5a-0.217 µM[1]
VEGFR-2Cyanopyridone 5e-0.124 µM[1]
HER-2Cyanopyridone 5a-0.168 µM[1]
HER-2Cyanopyridone 5e-0.077 µM[1]
EGFRPyrazolo-pyridazine 4-0.391 µM[2]
CDK-2Pyrazolo-pyridazine 4-0.55 µM[2]
CDK-2Pyridine-3-carbonitrile 4MCF-711.9 µM[3]
CDK-2Pyridine-3-carbonitrile 9MCF-716.5 µM[3]
CDK-2Pyridine-3-carbonitrile 14MCF-713.2 µM[3]
CDK-2Pyridine-3-carbonitrile 17MCF-712.5 µM[3]
CytotoxicityCyanopyridone 5aMCF-71.77 µM[1]
CytotoxicityCyanopyridone 5aHepG22.71 µM[1]
CytotoxicityCyanopyridone 5eMCF-71.39 µM[1]
CytotoxicityPyrazolo-pyridazine 4HepG-217.30 µM[2]
CytotoxicityPyrazolo-pyridazine 4HCT-11618.38 µM[2]
CytotoxicityPyrazolo-pyridazine 4MCF-727.29 µM[2]

Table 1: Anticancer Activity of this compound Analogs

Signaling Pathways

The inhibition of key kinases by these analogs disrupts critical signaling cascades that drive tumor growth and survival.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Analog This compound Analog Analog->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds

VEGFR-2 Signaling Pathway Inhibition

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER-2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Analog This compound Analog Analog->HER2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

HER-2 Signaling Pathway Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Analog This compound Analog Analog->EGFR Inhibits Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression EGF EGF EGF->EGFR Binds CDK2_Regulation cluster_cell_cycle Cell Cycle Progression G1_Phase G1 Phase CyclinE Cyclin E G1_Phase->CyclinE S_Phase S Phase (DNA Replication) G1_S_Transition G1/S Transition G1_S_Transition->S_Phase CDK2 CDK-2 CyclinE->CDK2 Activates pRb pRb (Phosphorylation) CDK2->pRb Analog This compound Analog Analog->CDK2 Inhibits E2F E2F Release pRb->E2F E2F->G1_S_Transition PDE4_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP AMP PDE4->AMP CREB CREB (phosphorylation) PKA->CREB Pro_Inflammatory Pro-inflammatory Cytokine Synthesis (TNF-α, IL-6) PKA->Pro_Inflammatory Inhibits Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Analog This compound Analog Analog->PDE4 Inhibits Experimental_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Library_Synthesis Library Synthesis of This compound Analogs Primary_Screening Primary Screening (e.g., In Vitro Enzyme/Cell-based Assays) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox ADME_Tox->SAR_Studies Iterative Optimization Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Candidate->In_Vivo_Efficacy IND_Studies IND-enabling Studies In_Vivo_Efficacy->IND_Studies

References

Methodological & Application

Protocol for N-alkylation of Pyridazinone Scaffolds: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols and methodologies for the N-alkylation of pyridazinone scaffolds, a critical reaction in the synthesis of diverse bioactive molecules for drug discovery and development. The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of therapeutic activities, including anticancer, anti-inflammatory, and cardiovascular effects. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Pyridazinone and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] N-alkylation of the pyridazinone scaffold is a key synthetic step that allows for the introduction of various substituents, leading to the modulation of the compound's biological activity, physicochemical properties, and pharmacokinetic profile. This protocol outlines standard laboratory procedures for the efficient N-alkylation of pyridazinone scaffolds using various alkylating agents and reaction conditions.

General Reaction Scheme

The N-alkylation of a pyridazinone scaffold typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the pyridazinone ring attacks an electrophilic alkylating agent. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions pyridazinone Pyridazinone Scaffold product N-alkylated Pyridazinone pyridazinone->product 1. alkyl_halide Alkylating Agent (R-X) alkyl_halide->product 2. base Base base->product solvent Solvent solvent->product VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_plc PLCγ Pathway cluster_pi3k PI3K/Akt Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor N-alkylated Pyridazinone Inhibitor->VEGFR2 Inhibits (ATP-competitive)

References

Application of 3-Pyridazone-4-carbonitrile in Developing Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of the 3-pyridazone-4-carbonitrile scaffold in the development of potent and selective enzyme inhibitors. This chemical moiety has emerged as a privileged structure in medicinal chemistry, demonstrating significant inhibitory activity against various key enzyme families implicated in a range of diseases, including cancer, inflammation, and cardiovascular disorders.

Application Notes

The this compound core is a versatile scaffold for the design of inhibitors targeting primarily kinases and phosphodiesterases (PDEs). The pyridazinone ring can engage in crucial hydrogen bonding interactions with the hinge region of kinase active sites, a common feature for many kinase inhibitors. The carbonitrile group can be a key interaction point or a site for further chemical modification to enhance potency and selectivity.

Derivatives of this compound have shown potent inhibitory activity against several important enzyme targets:

  • Cyclin-Dependent Kinases (CDKs): These enzymes are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyridazinone derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, BTK is a validated target for B-cell malignancies and autoimmune diseases. This compound-based compounds have been synthesized as irreversible inhibitors of BTK, showing promise in preclinical studies.

  • Feline Sarcoma (FES)-Related Kinase (FER): FER is a non-receptor tyrosine kinase involved in various cellular processes, including cell adhesion, migration, and signaling. Inhibitors based on the pyridazinone scaffold have demonstrated potent and selective inhibition of FER.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated or overexpressed in various cancers. Certain pyridazinone derivatives have shown inhibitory activity against EGFR.

  • Phosphodiesterases (PDEs): These enzymes regulate the levels of intracellular second messengers, cAMP and cGMP. Specifically, PDE4 inhibitors have anti-inflammatory effects and are used in the treatment of inflammatory diseases. The this compound scaffold has been successfully utilized to develop potent and selective PDE4 inhibitors.

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives against various enzyme targets.

Table 1: Kinase Inhibitory Activity of this compound Derivatives
Compound Derivative Target Kinase IC50 (nM) Reference
Pyrazolo[3,4-d]pyridazinone derivative 8BTK2.1[1]
Pyrazolo[3,4-d]pyridazinone derivative 12BTK1.4[1]
3,6-disubstituted pyridazine 11mCDK220.1[2]
3,6-disubstituted pyridazine 11hCDK243.8[2]
3,6-disubstituted pyridazine 11lCDK255.6[2]
3,6-disubstituted pyridazine 11eCDK2151[2]
Table 2: Phosphodiesterase Inhibitory Activity of Pyridazinone Derivatives
Compound Derivative Target PDE IC50 (nM) Reference
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba)PDE4B251[3]
Pyridazinone derivative 4kPDE4B7.15[4]
Pyridazinone derivative 4pPDE4B5.50[4]

Experimental Protocols

General Protocol for Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase using a radiometric assay.

Materials:

  • Active kinase (e.g., CDK2/Cyclin A2, BTK, FER, EGFR)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate (e.g., Histone H1 for CDK2, Poly(Glu,Tyr) for BTK)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 10 mM ATP stock solution

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following on ice:

    • Kinase Assay Buffer

    • Diluted active kinase

    • Substrate solution

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

  • Initiate Reaction: Add [γ-³²P]ATP or [γ-³³P]ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated radiolabeled ATP.

  • Quantification: Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This protocol outlines a general method for determining the inhibitory potential of this compound derivatives against PDE enzymes using a fluorescence polarization (FP) assay.

Materials:

  • Active PDE enzyme (e.g., PDE4B)

  • PDE Assay Buffer

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Binding agent (e.g., specific antibody or nanobead that binds to the linearized substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Black 96-well or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a black microplate, add the following:

    • PDE Assay Buffer

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

    • Active PDE enzyme

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add the fluorescently labeled substrate (e.g., FAM-cAMP) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Develop Signal: Add the binding agent to stop the reaction and allow the development of the FP signal. The binding agent will bind to the hydrolyzed, linearized substrate, causing a change in polarization.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the change in fluorescence polarization against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Preclinical Preclinical Phase Library_Synthesis Synthesis of this compound Derivatives HTS High-Throughput Screening Library_Synthesis->HTS Compound Library Hit_Identification Hit Identification HTS->Hit_Identification Primary Hits SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Validated Hits Lead_Optimization Lead Optimization SAR->Lead_Optimization Optimized Leads In_Vitro In Vitro Assays (e.g., Kinase, PDE) Lead_Optimization->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Promising Candidates ADMET ADMET Profiling In_Vivo->ADMET Clinical_Candidate Clinical_Candidate ADMET->Clinical_Candidate Candidate Selection

Caption: Enzyme Inhibitor Discovery Workflow.

CDK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cyclin_D_CDK46 Cyclin D / CDK4/6 Receptor->Cyclin_D_CDK46 Activates Rb Rb Cyclin_D_CDK46->Rb Phosphorylates E2F E2F Cyclin_D_CDK46->E2F Releases Rb->E2F Inhibits Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 Promotes Transcription S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry Drives Inhibitor This compound Derivative Inhibitor->Cyclin_E_CDK2 Inhibits

Caption: Simplified CDK Signaling Pathway Inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Downstream_Signaling Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream_Signaling Activates Cell_Proliferation B-Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->BTK Inhibits

Caption: BTK Signaling Pathway Inhibition.

PDE4_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli Adenylate_Cyclase Adenylate Cyclase Proinflammatory_Stimuli->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes cAMP to Anti_inflammatory_Effects Anti-inflammatory Effects (e.g., ↓ TNF-α) PKA->Anti_inflammatory_Effects Inhibitor This compound Derivative Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway Inhibition.

References

High-Yield Synthesis of Pyridazinone Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects, making them promising scaffolds for drug discovery.[1][2][3][4] This document provides detailed application notes and high-yield synthetic protocols for the preparation of various pyridazinone derivatives, along with a summary of their biological activities to guide researchers in the development of novel therapeutics.

Introduction

The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in drug discovery.[1][2] Its chemical tractability allows for facile structural modifications at various positions, leading to a diverse library of compounds with a wide range of biological targets.[5] Numerous pyridazinone derivatives have been investigated for their potential as therapeutic agents, with some already in clinical use, such as the analgesic and anti-inflammatory drug emorfazone.[2] This document outlines reliable and high-yield synthetic methodologies for accessing these valuable compounds.

Synthetic Methodologies and Protocols

Several synthetic strategies have been developed for the efficient construction of the pyridazinone ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include condensation reactions of γ-keto acids with hydrazines and multi-component reactions.

General Workflow for Pyridazinone Synthesis

The synthesis of pyridazinone derivatives typically follows a logical workflow from starting material selection to the final purified compound.

G cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Purification and Characterization cluster_3 Optional Derivatization start γ-Keto Acid or Equivalent condensation Cyclocondensation Reaction start->condensation hydrazine Hydrazine Derivative hydrazine->condensation workup Aqueous Workup & Extraction condensation->workup purification Crystallization or Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization derivatization Further Functionalization (e.g., N-alkylation, Suzuki coupling) characterization->derivatization final_product Final Pyridazinone Derivative characterization->final_product Final Product derivatization->final_product

Caption: General workflow for pyridazinone synthesis.

Protocol 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones from γ-Keto Acids

This protocol describes the classical and widely used method for synthesizing the pyridazinone core via the cyclocondensation of a γ-keto acid with a hydrazine derivative.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-aroylpropionic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water to induce precipitation.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Table 1: Examples of Synthesized 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

Entryβ-Aroylpropionic AcidHydrazine DerivativeProductYield (%)Reference
1β-Benzoylpropionic acidHydrazine hydrate6-Phenyl-4,5-dihydropyridazin-3(2H)-one80[6]
2β-(4-Methoxybenzoyl)propionic acidHydrazine hydrate6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one-[7]
3β-(3-Nitrobenzoyl)propionic acidHydrazine hydrate6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one-[8]

Note: Yields can vary based on reaction scale and purification methods.

Protocol 2: Synthesis of Substituted Pyridazin-3(2H)-ones via Condensation with Aromatic Aldehydes

This method allows for the introduction of substituents at the C4 and C5 positions of the pyridazinone ring.

Experimental Protocol:

  • Reaction Setup: To a solution of pyridazin-3(2H)-one (1 equivalent) and sodium methanoate (1.2 equivalents) in dry ethanol, add the desired aromatic aldehyde (1 equivalent) dropwise.

  • Reaction: Reflux the mixture for 6 hours, then continue stirring overnight at room temperature.

  • Workup: Cool the mixture and acidify with concentrated HCl.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.[9]

Table 2: Examples of Substituted Pyridazin-3(2H)-ones

EntryPyridazin-3(2H)-one Starting MaterialAromatic AldehydeProductYield (%)Reference
16-Phenylpyridazin-3(2H)-oneBenzaldehyde4,5-Dibenzoyl-6-phenylpyridazin-3(2H)-one71-92[9]
26-Phenylpyridazin-3(2H)-one4-Chlorobenzaldehyde4-(4-Chlorobenzoyl)-5-benzoyl-6-phenylpyridazin-3(2H)-one71-92[9]

Note: The provided reference reports a range of yields for a series of derivatives synthesized using this method.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Pyridazinone derivatives have been shown to interact with a variety of biological targets, leading to a broad range of pharmacological effects. Understanding the structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Anti-inflammatory Activity

Many pyridazinone derivatives exhibit potent anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[5] The presence of bulky aromatic substituents at the C6 position and certain functionalities on the N2 position of the pyridazinone ring have been shown to enhance anti-inflammatory activity.[2]

Anticancer Activity

The anticancer potential of pyridazinone derivatives has been extensively explored.[10] Some compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway.[10]

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2

References

Application Notes and Protocols for the Synthesis of Pyridazino[3,4-b]pyrido[2,3-e]thiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of substituted pyridazino[3,4-b]pyrido[2,3-e][1][2]thiazine derivatives. The protocols are based on established synthetic routes and are intended to guide researchers in the preparation of this heterocyclic scaffold, which holds potential for further investigation in medicinal chemistry and drug discovery.

Introduction

The pyridazino[3,4-b]pyrido[2,3-e]thiazine ring system is a complex heterocyclic structure of interest in medicinal chemistry due to the established biological activities of related pyridazine-containing compounds. Pyridazine derivatives have been reported to possess a wide range of pharmacological properties, including antiviral and anticancer activities. These application notes provide a comprehensive guide to the synthesis of specific derivatives of this class, including detailed reaction protocols and characterization data.

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds, including molecular weights, melting points, and yields.

Compound NumberCompound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
11 5-(4-Chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b][1][2]thiazin-6(7H)-oneC₃₀H₂₃ClN₄O₃S571.05--
14 7-Amino-5-((4-chlorophenyl)amino)-9-(3,5-dimethoxyphenyl)-3-phenyl-5H-pyridazino[3,4-b]pyrido[2,3-e][1][2]thiazine-8-carbonitrileC₃₃H₂₄ClN₇O₂S630.11--
15 5-((4-Chlorophenyl)amino)-9-(3,5-dimethoxyphenyl)-7-oxo-3-phenyl-6,7-dihydro-5H-pyridazino[3,4-b]pyrido[2,3-e][1][2]thiazine-8-carbonitrileC₃₃H₂₃ClN₆O₃S635.09--

Note: Yield and melting point data were not available in the cited literature for all compounds and are indicated as "-". Researchers should expect to characterize their products to determine these values.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final pyridazino[3,4-b]pyrido[2,3-e][1][2]thiazine derivatives.

Protocol 1: Synthesis of 5-(4-Chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b][1][2]thiazin-6(7H)-one (11)[1]

This procedure outlines the one-pot synthesis of a key pyridazino[3,4-b][1][2]thiazin-6(7H)-one intermediate.

Materials:

  • Pyridazinethione derivative (Compound 3 - preparation not detailed in the source) (0.01 mol)

  • Chloroacetic acid (0.01 mol)

  • Anhydrous sodium acetate (0.01 mol)

  • 3,5-Dimethoxybenzaldehyde (0.01 mol)

  • Glacial acetic acid

  • Acetic anhydride

Procedure:

  • A mixture of the pyridazinethione derivative (0.01 mol), chloroacetic acid (0.01 mol), and anhydrous sodium acetate (0.01 mol) is prepared in a mixture of glacial acetic acid and acetic anhydride (40 mL, 3:1 v/v).

  • 3,5-Dimethoxybenzaldehyde (0.01 mol) is added to the reaction mixture.

  • The mixture is heated under reflux for 3 hours.

  • After cooling, the reaction mixture is poured into water.

  • The resulting solid is collected by filtration, dried, and recrystallized from dioxane to yield compound 11 .

Protocol 2: Synthesis of 7-Amino-5-((4-chlorophenyl)amino)-9-(3,5-dimethoxyphenyl)-3-phenyl-5H-pyridazino[3,4-b]pyrido[2,3-e][1][2]thiazine-8-carbonitrile (14)[1]

This protocol describes the construction of the pyridazino[3,4-b]pyrido[2,3-e][1][2]thiazine ring system.

Materials:

  • Compound 11 (0.01 mol)

  • Malononitrile (0.01 mol)

  • Anhydrous ammonium acetate (0.02 mol)

  • Glacial acetic acid (40 mL)

Procedure:

  • A mixture of compound 11 (0.01 mol), malononitrile (0.01 mol), and anhydrous ammonium acetate (0.02 mol) is refluxed in glacial acetic acid (40 mL) for 24 hours.

  • The reaction mixture is then cooled and poured into water.

  • The solid that forms is collected by filtration, dried, and recrystallized from dioxane to afford compound 14 .

Protocol 3: Synthesis of 5-((4-Chlorophenyl)amino)-9-(3,5-dimethoxyphenyl)-7-oxo-3-phenyl-6,7-dihydro-5H-pyridazino[3,4-b]pyrido[2,3-e][1][2]thiazine-8-carbonitrile (15)[1]

This protocol provides an alternative synthesis for a related pyridazino[3,4-b]pyrido[2,3-e][1][2]thiazine derivative.

Materials:

  • Compound 11 (0.01 mol)

  • Ethyl cyanoacetate (0.01 mol)

  • Ammonium acetate (0.01 mol)

  • n-Butanol (40 mL)

Procedure:

  • A mixture of compound 11 (0.01 mol), ethyl cyanoacetate (0.01 mol), and ammonium acetate (0.01 mol) in n-butanol (40 mL) is refluxed for 10 hours.

  • The precipitate that forms upon cooling is collected by filtration, dried, and recrystallized from dioxane to give compound 15 .

Mandatory Visualization

The following diagrams illustrate the synthetic workflows described in the protocols.

Synthesis_Workflow_14 start Pyridazinethione Derivative (3) + Chloroacetic Acid + Anhydrous Sodium Acetate + 3,5-Dimethoxybenzaldehyde reflux1 Reflux in Acetic Acid/ Acetic Anhydride (3h) start->reflux1 intermediate11 Compound 11 reflux1->intermediate11 reflux2 Reflux in Acetic Acid (24h) intermediate11->reflux2 reagents2 Malononitrile + Anhydrous Ammonium Acetate reagents2->reflux2 product14 Compound 14 (pyridazino[3,4-b]pyrido[2,3-e][1,4]thiazine derivative) reflux2->product14

Caption: Synthetic workflow for Compound 14.

Synthesis_Workflow_15 intermediate11 Compound 11 reflux3 Reflux in n-Butanol (10h) intermediate11->reflux3 reagents3 Ethyl Cyanoacetate + Ammonium Acetate reagents3->reflux3 product15 Compound 15 (pyridazino[3,4-b]pyrido[2,3-e][1,4]thiazine derivative) reflux3->product15

References

Application Notes and Protocols: Molecular Docking Studies of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The pyridazine and pyridazinone core structures are known to exhibit a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][3][4] This document provides a detailed overview of the molecular docking studies of these derivatives, focusing on their application as xanthine oxidase (XO) inhibitors.[5] It includes synthesized quantitative data, detailed experimental protocols for both synthesis and molecular docking, and visualizations of the experimental workflow and inhibitory mechanism.

Data Presentation

The following tables summarize the in vitro xanthine oxidase inhibitory activity and in silico molecular docking results for a series of synthesized 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives.[5]

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity

Compound IDR Group (Aryl Substituent)IC50 (µM)
8a 4-OCH₃5.42
8b 4-CH₃3.25
8c 4-F8.76
8d 4-Cl6.13
8e 4-Br7.54
8f H10.28
Allopurinol - (Reference)2.45
Febuxostat - (Reference)0.018

IC50 values represent the concentration of the compound required to inhibit 50% of the xanthine oxidase activity.

Table 2: Molecular Docking Results against Xanthine Oxidase (PDB ID: 1N5X)

Compound IDBinding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)Other Key Interactions (π-π, Hydrophobic)
8a -8.5Thr1010, Arg880, Ser1316Phe914, Phe1009
8b -8.9Thr1010, Arg880, Ser1316Phe914, Phe1009
8c -8.2Thr1010, Arg880, Ser1316Phe914, Phe1009
8d -8.7Thr1010, Arg880, Ser1316Phe914, Phe1009
8e -8.6Thr1010, Arg880, Ser1316Phe914, Phe1009
8f -8.1Thr1010, Arg880, Ser1316Phe914, Phe1009

Binding energy values indicate the binding affinity of the ligand to the protein's active site. More negative values suggest stronger binding.

Experimental Protocols

Protocol 1: General Synthesis of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of the title compounds.[6]

Materials:

  • Substituted arylglyoxal monohydrate (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Hydrazine hydrate (80%, 2.5 mmol)

  • Pyridine (5 mL)

  • Ethanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • To a solution of the appropriate arylglyoxal monohydrate in pyridine, add diethyl malonate.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add hydrazine hydrate to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, filter the solid, wash with water, and dry.

  • If no precipitate forms, extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

  • Characterize the final compounds using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Molecular Docking of Pyridazine Derivatives against Xanthine Oxidase

This protocol outlines the computational procedure for docking the synthesized ligands into the active site of xanthine oxidase.

Software and Resources:

  • Molecular modeling software (e.g., AutoDock 4.2, Discovery Studio)

  • Protein Data Bank (PDB) for sourcing the crystal structure of Xanthine Oxidase (e.g., PDB ID: 1N5X, 3NVY).[6]

  • Ligand preparation software (e.g., ChemDraw, Marvin Sketch)

Procedure:

  • Protein Preparation:

    • Download the crystal structure of human xanthine oxidase from the PDB.

    • Prepare the protein for docking by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

    • Define the active site by selecting the amino acid residues known to be involved in ligand binding (e.g., Glu802, Arg880, Phe914, Phe1009, Thr1010, Ala1079).[2][4]

    • Generate the grid box for docking, ensuring it encompasses the entire active site.

  • Ligand Preparation:

    • Draw the 2D structures of the 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives.

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

  • Molecular Docking:

    • Set the docking parameters. For AutoDock, the Lamarckian Genetic Algorithm (LGA) is commonly used.

    • Run the docking simulation to generate multiple binding poses for each ligand.

    • Analyze the docking results based on the binding energy and the interactions between the ligand and the protein.

    • Select the best-docked conformation for each ligand, typically the one with the lowest binding energy in the most populated cluster.

  • Visualization and Analysis:

    • Visualize the ligand-protein interactions using software like PyMOL or Discovery Studio Visualizer.

    • Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the active site residues.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_docking Molecular Docking Workflow Start Starting Materials (Arylglyoxal, Diethyl Malonate, Hydrazine Hydrate) Reaction One-Pot Three-Component Reaction in Pyridine Start->Reaction Workup Work-up and Purification (Precipitation/Extraction, Recrystallization/Chromatography) Reaction->Workup Product 3-oxo-6-aryl-2,3-dihydropyridazine -4-carbohydrazide Derivatives Workup->Product Prep Preparation (Protein and Ligands) Docking Molecular Docking Simulation (e.g., AutoDock) Prep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Result Identification of Potential Inhibitors Analysis->Result

Caption: General workflow for the synthesis and molecular docking of pyridazine derivatives.

G cluster_pathway Inhibition of Xanthine Oxidase Xanthine Xanthine / Hypoxanthine XO Xanthine Oxidase (XO) Enzyme Xanthine->XO Catalysis UricAcid Uric Acid XO->UricAcid Production Inhibitor 3-oxo-6-aryl-2,3-dihydropyridazine -4-carbohydrazide Derivative Inhibitor->XO Inhibition

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Pyridine-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine-3-carbonitrile derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anticancer potential.[1][2][3] These compounds have been shown to target various biological pathways involved in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction.[4][5][6] This document provides a comprehensive set of protocols and application notes for the systematic evaluation of novel pyridine-3-carbonitrile derivatives as potential anticancer agents. The workflow progresses from initial in vitro cytotoxicity screening to in-depth mechanistic studies and concludes with in vivo efficacy assessment.

In Vitro Cytotoxicity and Anti-proliferative Activity

The initial step in evaluating a novel compound is to determine its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[7][8] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

This protocol is adapted for adherent cell lines grown in 96-well plates.

Materials:

  • Novel pyridine-3-carbonitrile derivatives

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HepG2)[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[8]

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine-3-carbonitrile derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[12]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[11][13]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation: In Vitro Cytotoxicity

The IC50 values for the novel pyridine-3-carbonitrile derivatives should be summarized in a table for easy comparison.

CompoundMCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)
Derivative 1 5.2 ± 0.48.1 ± 0.612.5 ± 1.17.8 ± 0.5
Derivative 2 2.1 ± 0.23.5 ± 0.36.8 ± 0.74.2 ± 0.3
Derivative 3 15.8 ± 1.322.4 ± 1.930.1 ± 2.518.9 ± 1.6
Doxorubicin 1.9 ± 0.22.5 ± 0.33.1 ± 0.42.2 ± 0.2

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with Pyridine Derivatives B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Workflow for determining the in vitro cytotoxicity using the MTT assay.

Apoptosis Induction Analysis

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method.[14][15] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[16]

Annexin V/PI Staining Protocol

Materials:

  • Cancer cells treated with pyridine-3-carbonitrile derivatives (at IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with the test compounds for a specified time (e.g., 24 or 48 hours). Collect both adherent and floating cells by trypsinization and centrifugation (300-400 x g for 5 minutes).[14]

  • Washing: Wash the cells twice with cold 1X PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[15][17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[14][15] Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation: Apoptosis Analysis

Summarize the flow cytometry data in a table showing the percentage of cells in each quadrant.

Treatment (IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control 95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
Derivative 1 60.3 ± 4.125.8 ± 2.110.2 ± 1.53.7 ± 0.8
Derivative 2 45.7 ± 3.538.9 ± 2.912.5 ± 1.82.9 ± 0.6
Staurosporine 30.2 ± 2.845.1 ± 3.220.5 ± 2.14.2 ± 1.1

Diagram: Principle of Annexin V/PI Staining

Apoptosis_Detection cluster_0 Cell States cluster_1 Staining Profile Live Live Cell Inner: PS Outer: Normal Early Early Apoptosis Inner: Normal Outer: PS Live->Early Apoptotic Stimulus Live_Stain Annexin V- PI- Live->Live_Stain Late Late Apoptosis/Necrosis Pores Outer: PS Leaky Early->Late Time Early_Stain Annexin V+ PI- Early->Early_Stain Late_Stain Annexin V+ PI+ Late->Late_Stain

Principle of apoptosis detection using Annexin V and Propidium Iodide (PI).

Mechanism of Action (MOA) Elucidation

After confirming apoptosis induction, the next step is to investigate the underlying molecular mechanism. This can involve analyzing changes in key regulatory proteins using Western blotting and assessing the inhibition of specific molecular targets like kinases.

Western Blot Protocol for Apoptotic Proteins

This protocol outlines the steps for detecting changes in the expression of key apoptotic proteins such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved Caspase-3 (executioner caspase).

Materials:

  • Cell lysates from treated and untreated cells

  • 1X SDS sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with 1X SDS sample buffer.[18] Sonicate to shear DNA and reduce viscosity.[18]

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[18][19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20][21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[18][21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[18]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]

  • Detection: After further washing, add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[20]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine relative protein expression.[19]

Data Presentation: Western Blot Analysis

Present the relative changes in protein expression in a table.

Treatment (IC50)Relative Bax Expression (fold change)Relative Bcl-2 Expression (fold change)Bax/Bcl-2 RatioRelative Cleaved Caspase-3 (fold change)
Vehicle Control 1.01.01.01.0
Derivative 2 2.8 ± 0.30.4 ± 0.17.04.5 ± 0.5

Signaling Pathway Diagram: Intrinsic Apoptosis

Apoptosis_Pathway Compound Pyridine-3-carbonitrile Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified intrinsic apoptosis pathway potentially targeted by the derivatives.

In Vivo Antitumor Efficacy

Promising compounds from in vitro studies should be evaluated for their antitumor efficacy in vivo using animal models, typically tumor xenografts in immunodeficient mice.[22][23] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[24][25]

Tumor Xenograft Model Protocol (General)

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Nude mice)

  • Human cancer cells (e.g., MCF-7)

  • Matrigel (optional, for some cell lines)

  • Test compound formulation

  • Vehicle control

  • Positive control drug (e.g., Paclitaxel)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound, vehicle, or positive control drug to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health status throughout the study.[25]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or when signs of distress are observed, in line with humane endpoints.[25]

  • Analysis: At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: In Vivo Efficacy
Treatment GroupMean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control 1550 ± 2501.6 ± 0.3-
Derivative 2 (20 mg/kg) 620 ± 1800.6 ± 0.260
Paclitaxel (10 mg/kg) 480 ± 1500.5 ± 0.169

Experimental Workflow: In Vivo Xenograft Study

InVivo_Workflow A Inject Cancer Cells into Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Treatment C->D E Measure Tumor Volume & Body Weight D->E E->D Repeat per schedule F Reach Endpoint E->F G Excise & Weigh Tumors F->G H Calculate Tumor Growth Inhibition G->H

Workflow for an in vivo tumor xenograft study.

References

Application Notes and Protocols for Synthesis and Anti-HAV Evaluation of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel pyridazine derivatives and their subsequent evaluation for anti-Hepatitis A Virus (HAV) activity. The protocols detailed below are based on established methodologies and offer a framework for the discovery and preclinical assessment of potential anti-HAV therapeutic agents.

Introduction

Hepatitis A is an acute infectious disease of the liver caused by the Hepatitis A virus (HAV). While vaccines are available, there is no specific antiviral treatment for established HAV infection.[1] The development of effective antiviral agents is, therefore, a significant area of research. Pyridazine and its fused heterocyclic derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antiviral properties.[1][2] This document outlines the synthesis of a series of pyridazine derivatives and the protocols for evaluating their efficacy against HAV in cell culture models.

Data Presentation: Anti-HAV Activity and Cytotoxicity

The antiviral activity of the synthesized pyridazine derivatives was evaluated against a cell-culture adapted strain of HAV using a plaque reduction infectivity assay.[3][4] Concurrently, the cytotoxicity of these compounds was assessed to determine their therapeutic index. The results for a selection of compounds are summarized in the tables below.

Table 1: Cytotoxicity of Pyridazine Derivatives on HepG2 Cells

CompoundCC50 (µg/mL)
1a > 100
1b > 100
2 > 100
3 > 100
4 85.3
7 > 100
8 92.1
9 > 100
10 75.6
11 68.4
12 > 100
13 > 100
14 89.7
15 > 100
Amentadine (Control) > 100

CC50: 50% cytotoxic concentration. Data sourced from Flefel et al., 2017.

Table 2: Anti-HAV Activity of Pyridazine Derivatives

CompoundIC50 (µg/mL)Selectivity Index (SI = CC50/IC50)
1a 45.2> 2.21
1b 38.9> 2.57
2 25.6> 3.91
3 31.2> 3.21
4 22.13.86
7 18.7> 5.35
8 15.36.02
9 12.8> 7.81
10 8.1 9.33
11 19.53.51
12 33.4> 2.99
13 28.9> 3.46
14 24.33.69
15 41.7> 2.40
Amentadine (Control) 10.2> 9.80

IC50: 50% inhibitory concentration. SI: Selectivity Index. Data sourced from Flefel et al., 2017.

Compound 10 (4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][3][5]triazine-3(4H)-thione) demonstrated the most potent anti-HAV activity with an IC50 of 8.1 µg/mL and a favorable selectivity index of 9.33.[1][4]

Experimental Protocols

A. Synthesis of Pyridazine Derivatives

The synthesis of the pyridazine derivatives involves a multi-step process starting from 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones.[1] Below are the detailed protocols for the synthesis of key intermediates and the most active compound, 10 .

Protocol 1: Synthesis of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (Compound 2) [1]

  • A mixture of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (1a) (0.01 mol) and phosphorus oxychloride (10 mL) is refluxed for 3 hours.

  • The reaction mixture is cooled and then poured onto crushed ice.

  • The resulting mixture is neutralized with a 4% NaOH solution.

  • The precipitate is collected by filtration, washed with water, and recrystallized from benzene to yield compound 2 .

Protocol 2: Synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine (Compound 7) [1]

  • To a solution of compound 2 (0.01 mol) in ethanol (30 mL), add hydrazine hydrate (0.05 mol).

  • The mixture is refluxed for 5 hours.

  • After cooling, the formed precipitate is filtered, dried, and recrystallized from ethanol to give compound 7 .

Protocol 3: Synthesis of 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][3][5]triazine-3(4H)-thione (Compound 10) [1]

  • A mixture of compound 7 (0.01 mol) and carbon disulfide (0.01 mol) in pyridine (20 mL) is heated on a water bath for 10 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is triturated with ethanol.

  • The resulting solid is collected by filtration and recrystallized from a dioxane/ethanol mixture to afford compound 10 .

B. Anti-HAV Evaluation Protocols

The following protocols are for the in vitro evaluation of the synthesized compounds against HAV.

Protocol 4: Cytotoxicity Assay (MTT Assay) [1]

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the cells and add 100 µL of each compound dilution to the respective wells.

  • Incubate the plate for 48 hours at 37 °C.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curve.

Protocol 5: Plaque Reduction Infectivity Assay [3][4]

  • Seed HepG2 cells in 6-well plates and grow to confluence.

  • Pre-treat the cells with different concentrations of the test compounds for 2 hours.

  • Infect the cells with a known titer of HAV (e.g., 100 plaque-forming units/well) for 1 hour.

  • Remove the virus inoculum and overlay the cells with a medium containing 1% agarose and the respective concentrations of the test compounds.

  • Incubate the plates at 37 °C for 10-14 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • The 50% inhibitory concentration (IC50) is defined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Visualizations

Synthesis Workflow

G cluster_start Starting Material cluster_synthesis Synthesis Pathway cluster_intermediates Intermediates cluster_final Final Products start 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (1a,b) A Reaction with POCl3 start->A D Reaction with P2S5 start->D E Reaction with Ethyl Chloroformate start->E I1 Chloropyridazine (2) A->I1 B Reaction with Hydrazine Hydrate I2 Hydrazinylpyridazine (7) B->I2 C Reaction with CS2 F2 Pyridazinotriazine-thione (10) C->F2 I3 Pyridazinethione (3) D->I3 I4 Oxazolopyridazine (4) E->I4 I1->B I2->C r1 Reaction with Acetic Anhydride I2->r1 r2 Reaction with p-chlorobenzaldehyde I2->r2 F1 Pyridazinotriazine (8, 9) r1->F1 r2->F1

Caption: Synthetic pathway for pyridazine derivatives.

Anti-HAV Evaluation Workflow

G cluster_setup Cell Culture & Compound Prep cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Plaque Reduction Assay cluster_analysis Data Analysis A Seed HepG2 Cells C Treat Cells with Compounds A->C H Pre-treat Cells with Compounds A->H B Prepare Compound Dilutions B->C B->H D Incubate for 48h C->D E Add MTT Reagent D->E F Measure Absorbance E->F G Calculate CC50 F->G N Determine Selectivity Index (SI = CC50 / IC50) G->N I Infect with HAV H->I J Overlay with Agarose Medium I->J K Incubate for 10-14 days J->K L Stain and Count Plaques K->L M Calculate IC50 L->M M->N

Caption: Workflow for anti-HAV evaluation.

Proposed Mechanism of Action

The most active compound, 10 , is suggested to exert its anti-HAV effect through a virucidal mechanism, potentially by interacting with the viral capsid.[1] This interaction may alter the capsid's conformation, thereby preventing the virus from binding to its cellular receptor and inhibiting viral entry. A secondary, milder effect on viral replication was also observed.

G cluster_virus Hepatitis A Virus (HAV) cluster_compound Pyridazine Derivative cluster_cell Host Cell HAV HAV Particle Capsid Viral Capsid Proteins Receptor Cellular Receptor Capsid->Receptor Binding inhibited Compound Compound 10 Compound->Capsid Binds to and alters a virucidal effect Replication Viral Replication Compound->Replication Mild inhibition Entry Viral Entry

Caption: Proposed mechanism of action for Compound 10.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Pyridazone-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Pyridazone-4-carbonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the common synthetic routes for this compound?

Several synthetic strategies have been reported for the synthesis of pyridazinone derivatives, including this compound. The choice of method often depends on the available starting materials, desired scale, and required purity. Key approaches include:

  • One-pot, three-component reactions: These reactions offer an efficient route by combining multiple starting materials in a single step. For instance, the reaction of an arylglyoxal, malononitrile, and hydrazine hydrate can yield substituted pyridazine-4-carbonitriles.[1]

  • Cyclization of hydrazones: This is a classical and widely used method. It typically involves the reaction of a 1,4-dicarbonyl compound or a related derivative with hydrazine.[2]

  • Nano-catalyzed solid-phase synthesis: A modern approach that can offer high yields and short reaction times by utilizing a nano-catalyst. For example, a Co-doped CeO2 nano-catalyst has been used for the synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles.[3][4]

2. My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common challenge in organic synthesis. Several factors can contribute to this issue in the synthesis of this compound.

Potential Causes:

  • Incomplete reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or suboptimal catalyst activity.

  • Side reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.

  • Product degradation: The synthesized this compound might be unstable under the reaction or work-up conditions.

  • Inefficient purification: Loss of product during extraction, crystallization, or chromatography will lead to a lower isolated yield.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Optimize Reaction Conditions Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Systematically vary the temperature to find the ideal balance between reaction rate and side product formation. Screen different solvents to improve solubility and reaction kinetics.Increased conversion of starting materials to the desired product.
Employ a More Efficient Catalyst Consider using a highly efficient catalytic system, such as a nano-catalyst. For example, a Co-doped CeO2 nano-catalyst has been shown to significantly improve yields in a solid-phase synthesis.[3][4]Drastic reduction in reaction time and a significant increase in yield.
Modify the Synthetic Route Explore alternative synthetic pathways, such as a one-pot, three-component reaction, which can minimize handling losses and improve overall efficiency.[1]Higher overall yield and simplified experimental procedure.

Optimized Protocol: Nano-catalyzed Solid-Phase Synthesis [3][4]

This protocol describes a highly efficient, solvent-free method for the synthesis of 3-oxo-disubstituted-2,3-dihydropyridazine-4-carbonitriles.

Materials:

  • Substituted benzil (1 mmol)

  • Cyanoacetylhydrazide (1 mmol)

  • Co-doped Ce0.94Ca0.05Sr0.01O1.94 (CCSO) nano-catalyst (0.05 g)

Procedure:

  • Grind a mixture of the substituted benzil, cyanoacetylhydrazide, and the CCSO nano-catalyst in a mortar and pestle.

  • Heat the mixture at 80°C for 2-4 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, wash the solid residue with ethanol to isolate the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile.

Data Presentation: Comparison of Synthetic Methods

MethodReaction TimeYield (%)CatalystSolvent
Conventional HeatingSeveral hoursModerate-Organic Solvent
Nano-catalyzed Solid-Phase2-4 minutes90-95CCSO nano-catalystSolvent-free

3. I am observing significant side product formation. How can I identify and minimize these impurities?

Side reactions are a common source of reduced yield and purification challenges. Understanding the potential side products is the first step toward mitigating their formation.

Common Side Products:

  • Amide formation from nitrile hydrolysis: The carbonitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.[5][6][7][8][9]

  • Incomplete cyclization: The intermediate hydrazone may not fully cyclize to the pyridazone ring.

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize.

Troubleshooting and Minimization Strategies:

  • Control of pH: Maintain neutral or mildly acidic/basic conditions to minimize the hydrolysis of the nitrile group.

  • Anhydrous Conditions: Use dry solvents and reagents to prevent water-mediated side reactions.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to suppress the formation of side products.

  • Purification Techniques: Employ appropriate purification methods such as column chromatography or recrystallization to separate the desired product from impurities.

Visualizing the Workflow and Logic

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Dicarbonyl Compound + Hydrazine) reaction Cyclization Reaction start->reaction Add Reagents workup Reaction Work-up reaction->workup Quench & Extract crude Crude Product workup->crude purify Purification (e.g., Recrystallization, Chromatography) crude->purify pure Pure Product purify->pure analysis Characterization (NMR, IR, MS) pure->analysis

Caption: A general experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Degradation start->cause3 cause4 Purification Loss start->cause4 sol1 Optimize Reaction Conditions (Time, Temp, Solvent) cause1->sol1 sol2 Change Catalyst / Stoichiometry cause1->sol2 cause2->sol1 cause2->sol2 sol3 Modify Work-up Procedure cause3->sol3 sol4 Optimize Purification Method cause4->sol4

Caption: A troubleshooting guide for addressing low reaction yields in the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Pyridazine-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered with pyridazine-4-carbonitrile in organic solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Troubleshooting Guides

Issue 1: Pyridazine-4-carbonitrile is not dissolving in the chosen organic solvent.

Possible Causes and Solutions:

  • Low Intrinsic Solubility: Pyridazine-4-carbonitrile, like many heterocyclic compounds, may have limited solubility in certain organic solvents despite being generally more soluble in polar organic solvents compared to water.[1]

  • Solution:

    • Increase Temperature: Gently heating the solvent while stirring can significantly increase the solubility of pyridazine-4-carbonitrile.[2][3] Always monitor for any signs of degradation.

    • Sonication: Use an ultrasonic bath to provide energy to break down the crystal lattice and facilitate dissolution.

    • Solvent Selection: If the compound remains insoluble, consider switching to a different solvent. A solvent with a polarity that more closely matches that of pyridazine-4-carbonitrile may be more effective.[4][5][6] Refer to the solubility data table below for guidance.

    • Co-solvency: Introduce a miscible co-solvent in which pyridazine-4-carbonitrile has higher solubility.[7] This can enhance the overall solvating power of the solvent system.

Issue 2: The dissolved pyridazine-4-carbonitrile precipitates out of solution over time.

Possible Causes and Solutions:

  • Supersaturation: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable.

  • Temperature Fluctuation: A decrease in temperature can cause the solubility to drop, leading to precipitation.

  • Solution:

    • Maintain Temperature: Ensure the solution is stored at a constant temperature at which the compound is known to be soluble.

    • Use of Excipients: Consider the addition of solubility-enhancing excipients, such as polymers, which can help stabilize the dissolved compound and prevent precipitation.[8][9][10]

    • Solid Dispersion: For long-term stability in the solid state that allows for rapid dissolution upon use, consider preparing a solid dispersion of pyridazine-4-carbonitrile in a hydrophilic carrier.[11][12][13][14][15]

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is pyridazine-4-carbonitrile most soluble?

A1: While specific quantitative data for pyridazine-4-carbonitrile is limited, data from the structurally similar compound 4-cyanopyridine suggests good solubility in polar organic solvents. Generally, pyridazine-4-carbonitrile is expected to be soluble in solvents like methanol, ethanol, acetone, DMSO, and DMF.[16] The choice of solvent can be guided by the principle of "like dissolves like," where the polarity of the solvent matches that of the solute.[5][6]

Q2: How can I quantitatively determine the solubility of pyridazine-4-carbonitrile in a specific solvent?

A2: You can determine the equilibrium solubility using the shake-flask method. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: Can I use pH adjustment to improve the solubility of pyridazine-4-carbonitrile?

A3: Yes, for nitrogen-containing heterocyclic compounds, pH can significantly influence solubility.[17] Since pyridazine has basic nitrogen atoms, adjusting the pH of an aqueous-organic mixture with a suitable acid might increase its solubility by forming a more soluble salt. However, the effect will depend on the pKa of pyridazine-4-carbonitrile and the properties of the solvent system. A pH-dependent solubility profile can be experimentally determined.

Q4: What are solid dispersions, and how can they help with solubility issues?

A4: Solid dispersions involve dispersing the active pharmaceutical ingredient (API), in this case, pyridazine-4-carbonitrile, in an inert carrier matrix at the solid state.[11][15] This can enhance the dissolution rate and apparent solubility by presenting the compound in a higher energy amorphous state and increasing the surface area for dissolution.[9][18] Common methods for preparing solid dispersions include the melting method and the solvent evaporation method.[11][15]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of the structurally similar compound 4-cyanopyridine in various methanol-water mixtures at different temperatures. This data can serve as a useful estimation for the solubility behavior of pyridazine-4-carbonitrile.

Temperature (K)Methanol (w/w)4-Cyanopyridine Solubility (x)
278.150.00.0002
278.150.20.0015
278.150.40.0058
278.150.60.0152
278.150.80.0321
278.151.00.0578
298.150.00.0004
298.150.20.0028
298.150.40.0095
298.150.60.0231
298.150.80.0459
298.151.00.0782
318.150.00.0007
318.150.20.0049
318.150.40.0153
318.150.60.0345
318.150.80.0642
318.151.00.1035

Data adapted from a study on 4-cyanopyridine solubility and should be used as an estimation.[2]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the saturation solubility of pyridazine-4-carbonitrile in a given solvent.

Materials:

  • Pyridazine-4-carbonitrile

  • Selected organic solvent

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Spectrophotometer or HPLC for concentration analysis

Methodology:

  • Add an excess amount of pyridazine-4-carbonitrile to a vial containing a known volume of the selected solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature.

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. It is recommended to filter the sample through a syringe filter (e.g., 0.22 µm).

  • Dilute the sample with the same solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of pyridazine-4-carbonitrile in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the saturation solubility based on the measured concentration and the dilution factor.

Protocol 2: Enhancing Solubility using the Co-solvency Method

Objective: To increase the solubility of pyridazine-4-carbonitrile by using a co-solvent.

Materials:

  • Pyridazine-4-carbonitrile

  • Primary solvent (in which solubility is low)

  • Co-solvent (in which solubility is high and is miscible with the primary solvent)

  • Standard laboratory glassware

Methodology:

  • Determine the solubility of pyridazine-4-carbonitrile in the pure primary solvent and the pure co-solvent separately using Protocol 1.

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30, etc.).

  • Determine the solubility of pyridazine-4-carbonitrile in each solvent mixture using Protocol 1.

  • Plot the solubility of pyridazine-4-carbonitrile as a function of the co-solvent percentage to identify the optimal solvent composition for maximum solubility.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of pyridazine-4-carbonitrile to enhance its dissolution rate.

Materials:

  • Pyridazine-4-carbonitrile

  • Hydrophilic carrier (e.g., PVP K30, HPMC, PEG 6000)

  • A common volatile solvent that dissolves both the compound and the carrier (e.g., methanol, ethanol)

  • Rotary evaporator or a flat-bottomed dish for solvent evaporation

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolve a specific ratio of pyridazine-4-carbonitrile and the chosen carrier in the common solvent.

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature. Alternatively, pour the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood or a vacuum oven at a controlled temperature.

  • A solid mass or film will be formed after complete solvent removal.

  • Scrape the solid mass and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • The resulting solid dispersion can be characterized for its dissolution properties.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_initial_steps Initial Troubleshooting cluster_advanced_techniques Advanced Techniques cluster_outcome Outcome start Solubility Issue with Pyridazine-4-carbonitrile increase_temp Increase Temperature start->increase_temp Initial Attempt sonicate Use Sonication increase_temp->sonicate If still insoluble soluble Compound Soluble increase_temp->soluble If successful change_solvent Change Solvent sonicate->change_solvent If still insoluble sonicate->soluble If successful cosolvency Co-solvency Method change_solvent->cosolvency If solubility is still low change_solvent->soluble If successful ph_adjustment pH Adjustment cosolvency->ph_adjustment Alternative cosolvency->soluble solid_dispersion Solid Dispersion ph_adjustment->solid_dispersion For long-term stability ph_adjustment->soluble solid_dispersion->soluble Solvent_Selection_Logic cluster_compound Compound Properties cluster_solvents Solvent Polarity cluster_principle Guiding Principle cluster_outcome Expected Outcome compound Pyridazine-4-carbonitrile (Polar Heterocycle) principle "Like Dissolves Like" compound->principle polar_solvents Polar Solvents (e.g., Methanol, Ethanol, DMSO) good_solubility Good Solubility polar_solvents->good_solubility nonpolar_solvents Non-Polar Solvents (e.g., Hexane, Toluene) poor_solubility Poor Solubility nonpolar_solvents->poor_solubility principle->polar_solvents Matches Polarity principle->nonpolar_solvents Mismatches Polarity

References

Technical Support Center: Purification of Crude 3-Pyridazone-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Pyridazone-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

A1: Based on typical synthesis routes, such as the reaction of a substituted benzil with cyano acetylhydrazide, common impurities may include:

  • Unreacted starting materials (e.g., substituted benzil, cyano acetylhydrazide).

  • Byproducts from side reactions.

  • Residual catalyst used in the synthesis.[1][2]

  • Colored impurities.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary recommended purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity. For relatively pure crude products with minor impurities, recrystallization is often sufficient. For complex mixtures with multiple impurities, column chromatography is generally more effective.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Given the polar nature of the pyridazone and nitrile functionalities, polar solvents are generally suitable. Ethanol has been successfully used for the recrystallization of similar pyridazinone derivatives.[3] Other potential solvents or solvent systems to explore include ethanol/water mixtures, isopropanol, or dioxane.[4][5] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

Q4: What is a suitable stationary and mobile phase for column chromatography of this compound?

A4: For polar, nitrogen-containing heterocyclic compounds like this compound, normal-phase column chromatography using silica gel as the stationary phase is a common choice.[3][6] A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The polarity of the eluent can be adjusted by changing the ratio of the solvents to achieve optimal separation.[6]

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

This is a common issue with polar compounds where the solute separates from the solvent as a liquid instead of forming solid crystals.

Possible Causes & Solutions:

CauseSolution
High concentration of impurities Try pre-purifying the crude product by a simple filtration through a small plug of silica gel to remove baseline impurities before recrystallization.
Inappropriate solvent The solvent may be too non-polar. Try a more polar solvent or a solvent mixture. For instance, if using an ethanol/water mixture, try increasing the proportion of ethanol.[7]
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
Supersaturation Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly. Seeding with a pure crystal of the compound can also induce crystallization.

Issue 2: Poor recovery of the purified product.

Low yield after recrystallization can be due to several factors.

Possible Causes & Solutions:

CauseSolution
Compound is too soluble in the cold solvent Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product. If solubility is still high, a different solvent or solvent system with lower solubility for the compound at cold temperatures should be selected.
Too much solvent was used If the solution is not saturated, crystal formation will be minimal. If you suspect excess solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Premature crystallization during hot filtration If you performed a hot filtration to remove insoluble impurities, ensure your glassware (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper. Using a stemless funnel can also help.
Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

Co-elution of the product with impurities is a frequent challenge in column chromatography.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent system The polarity of the eluent is critical. The ideal solvent system should give your product an Rf value of around 0.3-0.4 on a TLC plate and provide good separation from impurities.[8] Experiment with different ratios of your non-polar and polar solvents (e.g., hexanes:ethyl acetate) or try a different solvent system altogether.
Column overloading Loading too much crude product onto the column can lead to broad peaks and poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
Improper column packing An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly and without any air bubbles.
Compound streaking/tailing on the column For polar, nitrogen-containing compounds, streaking can occur due to strong interactions with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve peak shape and separation.[9]

Issue 2: The compound is not eluting from the column.

If your product appears to be stuck on the column, it could be due to several reasons.

Possible Causes & Solutions:

CauseSolution
Eluent is not polar enough If the solvent system is too non-polar, your polar product will remain strongly adsorbed to the silica gel. Gradually increase the polarity of your eluent. For example, if you are using a 70:30 hexanes:ethyl acetate mixture, try switching to a 50:50 or even a 30:70 mixture.
Compound decomposition on silica gel Some compounds are not stable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear. If your compound is acid-sensitive, you can deactivate the silica gel by washing it with a solvent system containing a small amount of triethylamine before running the column.[9]
Irreversible adsorption In rare cases, a highly polar compound may bind irreversibly to the silica gel. If increasing the eluent polarity does not work, you may need to consider alternative purification methods like reversed-phase chromatography.

Data Presentation

The following tables present representative data for the purification of a crude this compound product. Note: This data is illustrative and may vary based on the specific reaction conditions and scale.

Table 1: Recrystallization Solvent Screening

Solvent System (v/v)Yield (%)Purity (%) (by HPLC)Observations
Ethanol7598.5Fine, off-white needles obtained.
Ethanol/Water (8:2)8597.8Larger crystals, slightly yellow tint.
Isopropanol7098.2Small, white crystals.
Dioxane6599.1High purity, but lower yield and hazardous solvent.

Table 2: Column Chromatography Purification

Eluent System (Hexanes:Ethyl Acetate, v/v)Yield (%)Purity (%) (by HPLC)Key Fractions (Product Elution)
70:306099.515-25
50:506599.28-15
30:706299.35-10

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound to 15 mL of ethanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add more ethanol dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was added): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and quickly filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Column Chromatography
  • Slurry Preparation: In a beaker, add 30 g of silica gel to 100 mL of a 90:10 hexanes:ethyl acetate mixture. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Do not let the top of the silica gel run dry.

  • Sample Loading: Dissolve 500 mg of crude this compound in a minimal amount of dichloromethane (or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent (start with 90:10 hexanes:ethyl acetate) to the top of the column. Apply gentle air pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions of approximately 10 mL in test tubes.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity column Column Chromatography crude->column Complex mixture analysis1 Purity Check (TLC/HPLC) recrystallization->analysis1 analysis2 Purity Check (TLC/HPLC) column->analysis2 pure_recryst Purified Product pure_column Purified Product analysis1->column <98% Purity analysis1->pure_recryst >98% Purity analysis2->pure_column >99% Purity

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude in hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect Crystals crystals_form->collect_crystals Yes seed_crystal Add seed crystal / Scratch flask crystals_form->seed_crystal No oiling_out->crystals_form No add_solvent Add more hot solvent, cool slowly oiling_out->add_solvent Yes add_solvent->cool seed_crystal->cool evaporate Evaporate some solvent seed_crystal->evaporate Still no crystals evaporate->cool

Caption: Troubleshooting guide for the recrystallization process.

Column_Chromatography_Troubleshooting start Start Column Chromatography load_column Load sample onto packed column start->load_column elute Elute with solvent system load_column->elute separation_ok Good Separation? elute->separation_ok product_elutes Product Elutes? separation_ok->product_elutes Yes change_eluent Adjust eluent polarity separation_ok->change_eluent No check_loading Check column loading & packing separation_ok->check_loading collect_fractions Collect Pure Fractions product_elutes->collect_fractions Yes increase_polarity Increase eluent polarity product_elutes->increase_polarity No check_stability Check compound stability on silica product_elutes->check_stability change_eluent->elute increase_polarity->elute

References

Stability of 3-Pyridazone-4-carbonitrile under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 3-Pyridazone-4-carbonitrile under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, based on the general properties of related pyridazinone and nitrile-containing heterocyclic compounds, the following storage conditions are recommended to ensure stability:

  • Temperature: Store at 2-8°C for long-term storage. For short-term storage (weeks), room temperature (20-25°C) in a desiccator is acceptable. Avoid high temperatures as thermal degradation may occur.

  • Light: Protect from light. Photodegradation is a common pathway for heterocyclic compounds. Use amber vials or store in a dark place.

  • Moisture: Keep in a tightly sealed container in a dry environment. The pyridazone ring and nitrile group can be susceptible to hydrolysis under humid conditions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the structure of this compound, which includes a pyridazinone ring and a nitrile group, potential degradation pathways could include:

  • Hydrolysis: The lactam bond in the pyridazone ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide.

  • Oxidation: The pyridazone ring may be susceptible to oxidation, particularly at the nitrogen atoms or electron-rich carbons.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.

  • Thermolysis: High temperatures can lead to decomposition of the molecule.

Q3: How can I assess the stability of my this compound sample?

A3: A forced degradation study is a common approach to assess the intrinsic stability of a compound.[1][2][3] This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability conditions. Key conditions to test include:

  • Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at elevated temperatures.

  • Oxidative Degradation: Expose to a solution of hydrogen peroxide.

  • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 70°C).

  • Photostability: Expose the compound to light of a specified wavelength and intensity.

The extent of degradation can be monitored by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Change in physical appearance (color, clumping) of the solid compound. Moisture absorption or degradation.Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed. If degradation is suspected, re-analyze the sample for purity.
Appearance of new peaks in the HPLC chromatogram of a stored sample. Chemical degradation of this compound.Characterize the new peaks using techniques like LC-MS or NMR to identify the degradation products. Review the storage conditions and protect the compound from light, heat, and moisture.
Poor peak shape or retention time shifts in HPLC analysis. Interaction of the compound with the stationary phase, or issues with the mobile phase.Optimize the HPLC method. Consider a different column chemistry, adjust the mobile phase pH, or use an ion-pairing agent. Ensure the mobile phase is freshly prepared and degassed.
Inconsistent results in stability studies. Non-homogeneity of the sample, or variability in experimental conditions.Ensure the sample is homogeneous before starting the study. Precisely control all experimental parameters, including temperature, humidity, and light exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a petri dish and expose it to a temperature of 70°C in an oven for 48 hours. After exposure, dissolve the sample in the solvent to get a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.

  • Photostability (Solid State): Place approximately 10 mg of the solid compound in a petri dish and expose it to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. After exposure, dissolve the sample in the solvent to get a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.

  • Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 70°C) start->thermal photo Photostability (Light Exposure) start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for a typical forced degradation study.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_acid Ring-Opened Carboxylic Acid parent->hydrolysis_acid Acidic/Basic Conditions hydrolysis_nitrile 3-Pyridazone-4-carboxamide parent->hydrolysis_nitrile Mild Hydrolysis oxidation_product N-Oxide Derivative parent->oxidation_product Oxidizing Agent (e.g., H2O2)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Synthesis of 3-oxo-2,3-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 3-oxo-2,3-dihydropyridazine-4-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in pyridazine synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Starting Material Quality: Ensure the purity of your starting materials, particularly the 1,2-dicarbonyl compound and cyanoacetylhydrazide. Impurities can lead to significant side product formation.

  • Reaction Conditions: Temperature and solvent play a critical role. Optimization studies have shown that reaction temperature can significantly influence product selectivity and yield[1]. For instance, some cycloaddition reactions show poor regioselectivity at certain temperatures, leading to a mixture of products[2].

    • Action: Perform small-scale optimization screens to test various solvents (e.g., ethanol, 1,4-dioxane, acetic acid) and a range of temperatures (e.g., room temperature to reflux).

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of one reactant, typically the more volatile or less stable one, may be necessary to drive the reaction to completion.

  • Atmosphere: Some reactions, especially those involving sensitive reagents, may benefit from being performed under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen or moisture[2].

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or the formation of polymeric byproducts.

Q2: I'm struggling with the purity of the final product. What are the likely impurities and how can I effectively remove them?

A2: Purity issues are common in heterocyclic synthesis. The primary impurities are often unreacted starting materials, intermediates, or byproducts from side reactions.

  • Common Impurities:

    • Unreacted cyanoacetylhydrazide or 1,2-dicarbonyl compound.

    • Byproducts from self-condensation of the dicarbonyl compound.

    • Isomeric pyridazine derivatives if the dicarbonyl is unsymmetrical.

    • Polymeric tars, which can occur at high temperatures.

  • Purification Strategies:

    • Recrystallization: This is the most common and scalable method for purifying solid products. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble.

    • Column Chromatography: For difficult separations or small-scale purification, column chromatography on silica gel can be effective[2]. However, this method can be less practical and cost-effective for large-scale synthesis.

    • Washing/Trituration: Washing the crude solid product with a suitable solvent can remove highly soluble impurities. Trituration (suspending the solid in a solvent with vigorous stirring) can also be effective.

Q3: When scaling up the synthesis from grams to kilograms, what are the most critical parameters I need to control?

A3: Scaling up a reaction introduces new challenges related to mass and heat transfer.

  • Heat Management: The condensation reaction is often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction or byproduct formation.

    • Action: Use a jacketed reactor with controlled heating and cooling. Ensure slow, controlled addition of reagents to manage the exotherm.

  • Mixing: Efficient mixing is crucial to ensure homogeneity in temperature and reactant concentration. Inadequate mixing can create "hot spots" and lead to localized byproduct formation.

    • Action: Use an appropriate overhead stirrer with a suitable impeller design (e.g., anchor or turbine) for the reactor geometry and viscosity of the reaction mixture.

  • Work-up and Isolation: The volume of solvents for extraction and washing increases significantly. Ensure you have appropriately sized vessels and equipment for filtration (e.g., Nutsche filter) and drying (e.g., vacuum oven).

  • Safety: Conduct a thorough safety review before scaling up. Understand the thermal hazards of the reaction and have a clear plan to mitigate them.

Q4: Are there more efficient or environmentally friendly ("green") methods for this synthesis?

A4: Yes, recent research has focused on developing more efficient and sustainable protocols. One highly effective method involves a solid-phase synthesis using a Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano catalyst[3][4].

  • Benefits of the Catalytic Method:

    • Solvent-Free: The reaction is performed without a solvent, reducing waste and environmental impact.

    • High Efficiency: The reaction is very fast, often completing in 2–4 minutes[3][4].

    • High Yields: This method reports excellent product yields, typically in the range of 90–95%[3][4].

    • Cost-Effective: The speed and efficiency of the reaction make it an economically attractive alternative[3][4].

Data Summary

The following tables summarize key quantitative data related to the synthesis.

Table 1: Effect of Reaction Conditions on Product Yield

EntryDicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
1BenzilEthanol78 (Reflux)675
2BenzilAcetic Acid100482
3Benzil1,4-Dioxane101 (Reflux)585
4PhenylglyoxalEthanol78 (Reflux)868

Note: Data is representative and may vary based on specific substrates and lab conditions.

Table 2: Comparison of Conventional vs. Catalytic Synthesis

ParameterConventional Method (in Ethanol)CCSO Nano-Catalyzed Method[3][4]
Solvent EthanolSolvent-free
Reaction Time 4-8 hours2-4 minutes
Typical Yield 70-85%90-95%
Energy Input Sustained heating (reflux)Minimal (solid phase)
Work-up Solvent removal, recrystallizationDirect isolation, simple wash

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, isolation, and purification of 3-oxo-2,3-dihydropyridazine-4-carbonitrile.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis A Weigh Starting Materials (1,2-Dicarbonyl & Cyanoacetylhydrazide) C Charge Reactor with Starting Materials & Solvent A->C B Select & Prepare Solvent B->C D Heat to Target Temperature (e.g., Reflux) C->D E Monitor Reaction (e.g., by TLC/LC-MS) D->E F Cool Reaction Mixture (Product may precipitate) E->F Reaction Complete G Filter Crude Product F->G H Wash with Cold Solvent G->H I Recrystallize from Appropriate Solvent H->I J Dry Final Product (Vacuum Oven) I->J K Characterize Product (NMR, MS, MP, etc.) J->K

Caption: General experimental workflow for pyridazine synthesis.

Detailed Experimental Protocol

Synthesis of 5,6-diphenyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (Representative Protocol)

This protocol is a representative example and may require optimization for different substrates or scales.

Materials:

  • Benzil (1.0 eq)

  • Cyanoacetylhydrazide (1.0 eq)

  • Absolute Ethanol (15-20 mL per gram of Benzil)

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Benzil (1.0 eq), cyanoacetylhydrazide (1.0 eq), and absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the suspension.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The solids should gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat source and allow it to cool slowly to room temperature. The product will begin to precipitate as a solid.

  • Crystallization: Cool the mixture further in an ice bath for 30-60 minutes to maximize product precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point).

References

Refinement of protocols for synthesizing pyridopyridazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of pyridopyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are some common challenges encountered during the synthesis of pyridopyridazine derivatives?

A1: Researchers may face several challenges, including low reaction yields, the formation of side products, and difficulties in purifying the final compounds. The electronically dissonant arrangement of heteroatoms in the pyridazine ring can make its synthesis challenging[1]. Some reactions, such as cycloadditions, may be incomplete and can lead to polymerization, further reducing the yield of the desired product[2].

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields are a frequent issue in pyridopyridazine synthesis[1][2]. Several factors can contribute to this:

  • Incomplete Reactions: The reaction may not be proceeding to completion. Consider extending the reaction time or increasing the temperature, based on the stability of your reactants and products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial[3].

  • Side Reactions: The formation of undesired side products can significantly lower the yield of the target molecule. For example, in some cyclization reactions, alternative ring closures can occur, leading to isomeric impurities.

  • Suboptimal Reagents or Solvents: The purity of starting materials and the choice of solvent can greatly impact the reaction outcome. Ensure all reagents are of high purity and that the solvent is dry and appropriate for the specific reaction chemistry.

  • Purification Losses: Significant amounts of the product may be lost during work-up and purification steps. Optimizing the purification protocol, such as the choice of solvent system for chromatography or recrystallization, can help minimize these losses.

Q3: I am observing unexpected spots on my TLC plate. What are the possible side reactions?

A3: The formation of side products is a common issue. Depending on the synthetic route, these could include:

  • Isomers: As mentioned, alternative cyclization pathways can lead to the formation of structural isomers.

  • Polymerization: In reactions involving cycloadditions, polymerization of the starting materials can occur, leading to a complex mixture of high molecular weight species[2].

  • Incomplete Cyclization: Intermediates that have not fully cyclized may be present in the reaction mixture.

  • Oxidation or Reduction Products: Depending on the reaction conditions and the stability of the compounds, oxidation or reduction of functional groups can occur.

Careful analysis of spectroscopic data (NMR, Mass Spectrometry) of the isolated byproducts can help in their identification and in optimizing the reaction conditions to minimize their formation.

Q4: What are the recommended methods for purifying pyridopyridazine derivatives?

A4: Purification strategies for pyridopyridazine derivatives typically involve one or a combination of the following techniques:

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical. Mixtures of solvents, such as ethanol/DMF, have been reported to be effective[4].

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is frequently used. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation[3].

  • Filtration and Washing: In many cases, the product precipitates out of the reaction mixture. Simple filtration followed by washing with a suitable solvent can be an effective initial purification step[4].

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Incorrect reaction temperature or time.- Inactive catalyst or reagents.- Presence of impurities in starting materials.- Optimize reaction temperature and time by running small-scale test reactions.- Use fresh, high-purity reagents and catalysts.- Purify starting materials before use.
Multiple Products Observed on TLC - Formation of isomers or other side products.- Reaction not going to completion.- Adjust reaction conditions (e.g., temperature, solvent, catalyst) to favor the desired product.- Monitor the reaction closely by TLC and stop it at the optimal time.- Isolate and characterize the major side products to understand the competing reaction pathways.
Difficulty in Product Isolation - Product is highly soluble in the reaction solvent.- Product is an oil or does not crystallize easily.- After the reaction, try removing the solvent under reduced pressure and then attempt crystallization from a different solvent system.- If the product is an oil, consider purification by column chromatography.- For products that are soluble in the work-up solvent, perform multiple extractions to maximize recovery.
Product Decomposes During Purification - Product is sensitive to heat or silica gel.- Use a milder purification technique, such as recrystallization at a lower temperature.- If using column chromatography, consider using a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

General Procedure for the Synthesis of Pyridazinimine Derivatives

This protocol is adapted from a general method for the preparation of pyridazinimine derivatives.

Materials:

  • Appropriate hydrazone derivative (10 mmol)

  • Ethanol (25 ml)

  • Triethylamine (1 ml)

Procedure:

  • Dissolve the hydrazone derivative (10 mmol) in ethanol (25 ml) in a round-bottom flask.

  • Add triethylamine (1 ml) to the solution.

  • Reflux the reaction mixture for 2-6 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to afford the pure pyridazinimine derivative[4].

General Procedure for Chlorination of Pyridazinones

This protocol describes a general method for the conversion of a pyridazinone to a chloropyridazine.

Materials:

  • Pyridazinone derivative (0.01 mol)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add phosphorus oxychloride to the pyridazinone derivative in a suitable reaction vessel.

  • Heat the mixture under reflux for a specified time (this will depend on the specific substrate).

  • After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., 4% NaOH).

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., benzene) to yield the chloropyridazine derivative.

Signaling Pathway Involvement

Pyridopyridazine derivatives have been investigated for their roles in various signaling pathways, making them attractive scaffolds for drug discovery.

Hedgehog Signaling Pathway

Certain pyridopyridazine derivatives have been shown to act as antagonists of the human smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. This pathway is crucial in embryonic development and its dysregulation is implicated in the formation of some tumors[5].

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition GLI (Active) GLI (Active) GLI->GLI (Active) Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Pyridopyridazine Derivative Pyridopyridazine Derivative Pyridopyridazine Derivative->SMO Antagonism

Caption: Antagonism of SMO by Pyridopyridazine Derivatives.

JAK-STAT Signaling Pathway

Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is critical for cytokine signaling and is implicated in autoimmune and inflammatory diseases[6].

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Tyk2 Tyk2 Cytokine Receptor->Tyk2 Activation STAT STAT Tyk2->STAT Phosphorylation p-STAT p-STAT STAT->p-STAT Gene Transcription Gene Transcription p-STAT->Gene Transcription Imidazo[1,2-b]pyridazine Derivative Imidazo[1,2-b]pyridazine Derivative Imidazo[1,2-b]pyridazine Derivative->Tyk2 Inhibition

Caption: Inhibition of Tyk2 by Imidazo[1,2-b]pyridazine Derivatives.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of pyridopyridazine derivatives.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents & Solvents) Start->Reaction_Setup Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction TLC_Monitoring TLC Monitoring Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Quenching, Extraction) TLC_Monitoring->Workup Complete Crude_Isolation Crude Product Isolation (e.g., Filtration, Evaporation) Workup->Crude_Isolation Purification Purification Method? Crude_Isolation->Purification Recrystallization Recrystallization Purification->Recrystallization Solid Column_Chromatography Column Chromatography Purification->Column_Chromatography Oil/Impure Solid Characterization Characterization (NMR, MS, etc.) Recrystallization->Characterization Column_Chromatography->Characterization End Pure Product Characterization->End

Caption: General workflow for pyridopyridazine synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Pyridazone-4-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] This guide provides a comparative overview of the biological activity of 3-Pyridazone-4-carbonitrile and its structurally related analogs, with a focus on their anticancer, antimicrobial, and cardiovascular effects. The information presented is supported by experimental data from various studies, offering a valuable resource for drug discovery and development.

Anticancer Activity

Pyridazinone derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][3][4] The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, or the induction of apoptosis.[1][5][6]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of several pyridazinone analogs against various human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound/AnalogCancer Cell LineIC50 / GI50 (µM)Key FindingsReference
Diarylurea Derivative 10l Melanoma, NSCLC, Prostate, Colon1.66 - 100Significant growth inhibition (62.21% to 100.14%). Induced G0-G1 phase cell cycle arrest in A549 cells. Upregulated pro-apoptotic genes (p53, Bax) and downregulated anti-apoptotic gene (Bcl-2).[4][6]
Diarylurea Derivative 17a Melanoma, NSCLC, Prostate, ColonNot specifiedDemonstrated significant anticancer activity with growth inhibition percentages ranging from 62.21% to 100.14%. Showed the best VEGFR-2 inhibitory activity among the tested compounds.[6]
Pyrazolo[3,4-d]pyridazinone Derivative 37 BTK Enzyme Assay0.0021 (IC50)Displayed strong action against the BTK enzyme with good pharmacokinetic results.[5][7]
Pyr-1 Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549)Not specifiedDemonstrated potent and selective cytotoxicity. Induced apoptosis via mitochondrial depolarization, caspase-3 activation, and DNA fragmentation.[1]
Quinoline-pyridazin-3(2H)-one Derivative 43 Human Pancreas Cancer (panc-1, paca-2)2.9 and 2.2Showed full cell death against renal cancer and non-small cell lung cancer cell lines.[5]
Pyrazolo[3,4-c]pyridazine monofuryl 1o CDK1Not specifiedOne of the most active compounds against CDK1 in its series.[8]
Pyrazolo-pyridazine 4 EGFR and CDK-2/cyclin A20.391 and 0.55Displayed moderate inhibitory activity. Nano-formulations of this compound showed superior inhibitory activity.[9]
Signaling Pathways and Mechanisms of Action

The anticancer activity of pyridazinone derivatives is often attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Many pyridazinone analogs act as inhibitors of various protein kinases, which are crucial regulators of cell signaling. For example, certain derivatives have been shown to inhibit Bruton's tyrosine kinase (BTK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[5][6][7][8]

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., VEGFR) Kinase Kinase (e.g., BTK, CDK) Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Transcription Gene Transcription P_Substrate->Transcription Regulates Pyridazinone_Analog Pyridazinone Analog Pyridazinone_Analog->Kinase Inhibits

Figure 1. Generalized signaling pathway of kinase inhibition by pyridazinone analogs.

Several pyridazinone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often characterized by events such as the externalization of phosphatidylserine, depolarization of the mitochondrial membrane, activation of caspases, and fragmentation of DNA.[1]

Apoptosis_Induction Pyridazinone_Analog Pyridazinone Analog Mitochondria Mitochondrial Depolarization Pyridazinone_Analog->Mitochondria Caspase_Activation Caspase-3 Activation Mitochondria->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Figure 2. Simplified workflow of apoptosis induction by pyridazinone analogs.

Antimicrobial Activity

In addition to their anticancer properties, some pyridazinone derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains.[6][10] This dual activity is particularly relevant in the context of cancer patients who are often immunocompromised and susceptible to infections.[4]

Comparative Antimicrobial Data

The following table highlights the antimicrobial activity of selected pyridazinone analogs, presented as Minimum Inhibitory Concentration (MIC) values.

Compound/AnalogMicrobial StrainMIC (µg/mL or µM)Key FindingsReference
Diarylurea Derivative 10h Staphylococcus aureus16 µg/mLPotent antibacterial activity.[6]
Diarylurea Derivative 8g Candida albicans16 µg/mLSignificant antifungal activity.[6]
Pyridazinone Derivative 7 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74 - 8.92 µMActive against all studied bacteria.[10]
Pyridazinone Derivative 13 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74 - 8.92 µMActive against all studied bacteria.[10]

Cardiovascular Activity

The pyridazinone core is also present in compounds with significant cardiovascular effects, particularly as vasodilators.[5] These compounds have the potential to be developed into antihypertensive agents.

Comparative Vasodilator Activity

The table below presents the in vitro vasodilator activity of some pyridazinone derivatives.

Compound/AnalogAssay% Inhibition / EC50Key FindingsReference
Pyridazinone Derivative 7 Sheep carotid arteries33.04% inhibitionExcellent vasodilating agent.[5]
Pyrrole-substituted aryl pyridazinone 8a Isolated rat aorta48.8% inhibition of phenylephrine contractionHighest effective derivative in the series.[5]
Pyrrole-substituted aryl pyridazinone 8b Isolated rat aorta44.2% inhibition of phenylephrine contractionHigh efficacy.[5]
Pyridazin-3-one Derivative 4h Isolated rat thoracic aorta0.0117 µM (EC50)Superior activity compared to reference standards.[11]
Pyridazin-3-one Derivative 5d Isolated rat thoracic aorta0.0053 µM (EC50)Superior activity compared to reference standards.[11]
Pyridazin-3-one Derivative 5e Isolated rat thoracic aorta0.0025 µM (EC50)Superior activity compared to reference standards.[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of biological activity. Below are outlines of common assays used to evaluate the cytotoxic effects of chemical compounds.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

General Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and appropriate controls (vehicle, positive control) and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Pyridazinone Analogs A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (e.g., 4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 3. Workflow of a typical MTT cytotoxicity assay.

Differential Nuclear Staining (DNS) Assay

The DNS assay is a high-throughput screening method to identify cytotoxic compounds by distinguishing between live and dead cells using fluorescent dyes.[14]

Principle: This assay utilizes two nucleic acid dyes: Hoechst, which stains the nuclei of all cells, and Propidium Iodide (PI), which only enters and stains the nuclei of cells with compromised membranes (dead cells).[14]

General Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.[14]

  • Dye Addition: A mixture of Hoechst and PI dyes is added to each well towards the end of the incubation period.[14]

  • Image Acquisition: Images of the stained cells are captured using a high-content imaging system.[14]

  • Image Analysis: The images are analyzed to count the total number of cells (Hoechst-positive) and the number of dead cells (PI-positive).[14]

  • Data Analysis: The percentage of cell death is calculated, and dose-response curves are generated to determine the cytotoxic potency of the compounds.

Conclusion

The 3-pyridazinone-4-carbonitrile scaffold and its analogs represent a promising area for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and vasodilator effects, highlight the versatility of this chemical class. The structure-activity relationship studies, as evidenced by the varying potencies of different analogs, underscore the importance of targeted chemical modifications to optimize desired biological effects. Further research into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to translate these promising in vitro findings into clinically viable treatments.

References

A Comparative Guide to the Structure-Activity Relationship of Pydridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazinone derivatives targeting three key protein families: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphodiesterases (PDEs), and γ-aminobutyric acid type A (GABA-A) receptors. The information presented herein is intended to aid researchers in the rational design of novel and potent therapeutic agents.

Pyridazinone Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Pyridazinone-based compounds have emerged as promising VEGFR-2 inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro VEGFR-2 inhibitory activity of selected pyridazinone derivatives.

Compound IDR1R2R3IC50 (nM)Reference
A1 H4-chloro-phenylH120
A2 H4-methoxy-phenylH85[1]
A3 H4-methyl-phenylH150[1]
B1 CH34-chloro-phenylH95[1]
B2 CH34-methoxy-phenylH60[1]
C1 H4-chloro-phenyl3-pyridyl35
C2 H4-methoxy-phenyl3-pyridyl22[2]
Structure-Activity Relationship (SAR) Summary
  • Substitution at the 6-position: The nature of the substituent at the 6-position of the pyridazinone ring significantly influences VEGFR-2 inhibitory activity. Aromatic substitutions, particularly those with electron-donating groups like a methoxy group on a phenyl ring (Compound A2 vs. A1), tend to enhance potency.

  • Substitution at the N2-position: Alkylation at the N2-position, for instance with a methyl group (Compound B1 vs. A1 and B2 vs. A2), generally leads to a moderate increase in inhibitory activity.

  • Substitution at the 4-position: Introduction of a heteroaromatic ring, such as a pyridyl group, at the 4-position can dramatically improve potency (Compounds C1 and C2), likely due to additional interactions within the kinase binding site.

Mandatory Visualization: VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation (pY1175) PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Gene Expression Akt Akt PI3K->Akt Akt->Angiogenesis Cell Survival

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Protocols: VEGFR-2 Kinase Inhibition Assay

A typical in vitro VEGFR-2 kinase assay is performed to determine the IC50 values of test compounds.[3] The protocol generally involves the following steps:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Test compounds are serially diluted in DMSO to various concentrations.

  • Assay Procedure: a. The VEGFR-2 enzyme, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 60 minutes). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a control (no inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.

Pyridazinone Derivatives as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] PDE inhibitors have therapeutic applications in a wide range of diseases, including cardiovascular disorders, inflammatory diseases, and erectile dysfunction. Pyridazinone derivatives have been extensively studied as inhibitors of various PDE isoforms, particularly PDE3 and PDE4.

Data Presentation: Comparative Inhibitory Activity

The table below presents the IC50 values of representative pyridazinone derivatives against PDE3 and PDE4.

Compound IDR1R2PDE3 IC50 (µM)PDE4 IC50 (µM)Reference
D1 (Pimobendan) 4-methoxy-phenyl5-(1-methyl-1H-imidazol-4-yl)0.32>100[5]
E1 4-cyano-phenyl5-(pyridin-4-yl)0.1525.0[5]
F1 3-chloro-4-methoxy-phenylH15.00.08[6]
F2 (Roflumilast analog) 3-cyclopropylmethoxy-4-difluoromethoxy-phenylH>1000.0008[6]
Structure-Activity Relationship (SAR) Summary
  • PDE3 Inhibition:

    • A key feature for potent PDE3 inhibition is the presence of an electron-rich aromatic or heteroaromatic system at the 6-position of the pyridazinone ring.

    • The N2-substituent also plays a role, with specific heterocyclic moieties enhancing activity.

  • PDE4 Inhibition:

    • For PDE4 inhibition, a substituted phenyl ring at the 6-position is often favored. The nature and position of the substituents are critical. For instance, a catechol-like substitution pattern (e.g., 3-cyclopropylmethoxy-4-difluoromethoxy) leads to high potency.

    • The N2-position is generally unsubstituted or has a small alkyl group for optimal PDE4 inhibitory activity.

Mandatory Visualization: Phosphodiesterase Signaling Pathway

PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activation GC Guanylyl Cyclase Receptor->GC Activation cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE PDEs cAMP->PDE Hydrolysis PKA PKA cAMP->PKA cGMP->PDE Hydrolysis PKG PKG cGMP->PKG AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response

Caption: Overview of the role of PDEs in cyclic nucleotide signaling.

Experimental Protocols: Phosphodiesterase (PDE) Inhibition Assay

The inhibitory activity of compounds against PDE enzymes is commonly determined using a two-step enzymatic assay.[6]

  • Reagents and Materials: Purified recombinant PDE isoforms (e.g., PDE3, PDE4), [3H]-cAMP or [3H]-cGMP, snake venom nucleotidase, and scintillation cocktail.

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.

  • Assay Procedure: a. The PDE enzyme is incubated with the test compound in an assay buffer. b. The reaction is initiated by the addition of the radiolabeled cyclic nucleotide ([3H]-cAMP or [3H]-cGMP). c. After a defined incubation period, the reaction is terminated. d. Snake venom nucleotidase is added to hydrolyze the resulting [3H]-5'-nucleotide monophosphate to the corresponding [3H]-nucleoside. e. The mixture is passed through an anion-exchange resin to separate the unreacted cyclic nucleotide from the radiolabeled nucleoside. f. The amount of [3H]-nucleoside is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from concentration-response curves.

Pyridazinone Derivatives as GABA-A Receptor Modulators

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its modulation is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs. Certain pyridazinone derivatives have been identified as modulators of the GABA-A receptor.

Data Presentation: Comparative Binding Affinity

The following table shows the binding affinity (Ki) of selected pyridazinone-based GABA-A receptor antagonists.

Compound IDR1R2Ki (µM)Reference
G1 (SR 95103) 4-methyl-6-phenyl2-(carboxy-3'-propyl)-3-amino2.2[1]
G2 (SR 42641) 6-(4-chlorophenyl)2-(carboxy-3'-propyl)-3-amino0.28[7]
G3 (SR 95531) 6-(4-methoxyphenyl)2-(carboxy-3'-propyl)-3-amino0.15[7]
Structure-Activity Relationship (SAR) Summary
  • Substitution at the 6-position: An aromatic ring at the 6-position is crucial for high affinity. Substitution on this phenyl ring with electron-donating (methoxy) or electron-withdrawing (chloro) groups at the para-position significantly enhances binding affinity compared to an unsubstituted phenyl ring.

  • Side Chain at the N2-position: A carboxypropylamino side chain at the N2-position is a common feature among these antagonists, suggesting its importance for interaction with the receptor.

Mandatory Visualization: GABA-A Receptor Signaling

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R Binding Cl_ion Cl- GABAA_R->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Influx

Caption: Mechanism of action of the GABA-A receptor.

Experimental Protocols: [3H]-GABA Binding Assay

The affinity of compounds for the GABA-A receptor is typically determined using a radioligand binding assay.[7]

  • Reagents and Materials: Rat brain membranes, [3H]-GABA, assay buffer (e.g., Tris-HCl), test compounds, and a non-specific binding agent (e.g., unlabeled GABA).

  • Compound Preparation: Test compounds are dissolved in a suitable solvent and serially diluted.

  • Assay Procedure: a. Rat brain membranes are incubated with [3H]-GABA and various concentrations of the test compound. b. A parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA to determine non-specific binding. c. After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand. d. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value, representing the inhibitory constant of the test compound, is determined by analyzing the competition binding data using appropriate software.

This guide provides a foundational understanding of the SAR of pyridazinone derivatives for three important drug targets. The presented data and experimental outlines are intended to serve as a valuable resource for the design and development of next-generation pyridazinone-based therapeutics.

References

In Silico ADME Prediction for Pyrazolo[3,4-c]pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a promising lead compound to a market-approved therapeutic is fraught with challenges, with a significant number of candidates failing due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early assessment of these pharmacokinetic parameters is therefore crucial. In silico ADME prediction has emerged as a rapid and cost-effective approach to flag potential liabilities and guide medicinal chemistry efforts. This guide provides a comparative overview of in silico ADME prediction for pyrazolo[3,4-c]pyridazine derivatives, a class of heterocyclic compounds with burgeoning interest in drug discovery.

Unveiling the Pharmacokinetic Profile: A Look at Pyrazolo[3,4-c]pyridazine Derivatives

Recent studies have employed various computational tools to predict the ADME properties of novel pyrazolo[3,4-c]pyridazine derivatives. These analyses help in understanding their drug-like characteristics and potential for oral bioavailability.

One study focused on a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative, utilizing the SwissADME web tool for its predictions. The investigation revealed that this compound adheres to Lipinski's and Veber's rules, which are critical indicators of good oral bioavailability.[1] The predicted parameters included a molecular weight (MW) under 500 g/mol , a logarithm of the octanol-water partition coefficient (MLogP) under 4.15, and a topological polar surface area (TPSA) within the acceptable range, suggesting favorable absorption characteristics.[1]

The "bioavailability radar" from the SwissADME tool further provided a visual representation of the compound's drug-likeness, assessing properties like lipophilicity, size, polarity, solubility, flexibility, and saturation. For the studied derivative, all parameters fell within the optimal range, except for saturation, indicating a high probability of good oral bioavailability.[1]

Comparative Analysis of In Silico ADME Prediction Tools

While SwissADME is a popular choice for academic and early-stage research due to its user-friendly interface and comprehensive reports, several other platforms offer robust ADME prediction capabilities. Below is a comparison of commonly used tools:

FeatureSwissADMEADMETlab 2.0pkCSMSimulations Plus (ADMET Predictor®)
Primary Function Predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.Systematically evaluates ADME properties, as well as some physicochemical and medicinal chemistry friendliness metrics.Predicts a wide range of ADME and toxicity properties using graph-based signatures.A comprehensive suite for predicting over 175 ADME and toxicity endpoints, often considered an industry standard.
Accessibility Free web serverFree web serverFree web serverCommercial software
Key Parameters Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules; Bioavailability Score; PAINS alerts; Lead-likeness.Blood-Brain Barrier (BBB) penetration, Human Intestinal Absorption (HIA), Caco-2 permeability, CYP inhibition/substrate, hERG inhibition.Absorption (Caco-2, Intestinal), Distribution (VDss, Fu, BBB, CNS), Metabolism (CYP substrate/inhibitor), Excretion (Total Clearance), Toxicity (AMES, hERG, etc.).Extensive list including solubility, permeability, metabolism by various CYP isoforms, transporters, and various toxicity endpoints.
Output Format Interactive web page with tables and graphical representations (e.g., bioavailability radar).Tabular data and detailed explanations for each predicted property.Tabulated results.Detailed reports with quantitative predictions and reliability indices.

Experimental Protocols: A Generalized In Silico ADME Workflow

The in silico prediction of ADME properties for a series of pyrazolo[3,4-c]pyridazine derivatives typically follows a standardized computational workflow. This process involves the preparation of the chemical structures and their submission to a chosen prediction tool.

Methodology
  • Structure Preparation:

    • The two-dimensional (2D) chemical structures of the pyrazolo[3,4-c]pyridazine derivatives are drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • The structures are then converted to a suitable input format, most commonly the Simplified Molecular Input Line Entry System (SMILES) string.

  • Selection of In Silico Tool:

    • A suitable ADME prediction server or software is chosen based on the specific parameters of interest, accessibility, and the desired level of detail. For this guide, we will use SwissADME as a primary example due to its widespread use in the initial screening of compound libraries.

  • Prediction of Physicochemical Properties and Drug-Likeness:

    • The SMILES strings of the derivatives are submitted to the SwissADME server.

    • The server calculates various physicochemical descriptors, including molecular weight (MW), logarithm of the partition coefficient (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

    • Drug-likeness is assessed based on established rules such as Lipinski's Rule of Five, Ghose's filter, Veber's rule, and Egan's rule.

  • Pharmacokinetic Property Prediction:

    • The tool predicts key pharmacokinetic parameters. This includes gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) which are crucial for drug metabolism.

  • Data Analysis and Interpretation:

    • The output data is collected and organized into tables for comparative analysis.

    • The predicted properties for each derivative are compared against acceptable ranges for orally bioavailable drugs.

    • Potential liabilities, such as poor absorption, potential for metabolism-related drug-drug interactions, or violation of drug-likeness rules, are identified.

Data Presentation: Predicted ADME Properties of Pyrazolo[3,4-c]pyridazine Derivatives

The following table summarizes the predicted in silico ADME properties for a representative pyrazolo[3,4-c]pyridazine derivative (4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine) as reported in the literature, alongside hypothetical data for other derivatives to illustrate a comparative analysis.

DerivativeMW ( g/mol )MLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsGI AbsorptionBBB PermeantLipinski Violations
Derivative 1 [1]339.383.5588.1324HighNo0
Derivative 2 (Hypothetical) 353.414.1095.2025HighNo0
Derivative 3 (Hypothetical) 415.454.85105.536HighNo1 (MLogP > 4.15)
Derivative 4 (Hypothetical) 367.393.2175.9014HighYes0

Mandatory Visualization

ADME_Prediction_Workflow cluster_input Input Preparation cluster_prediction In Silico Prediction cluster_analysis Data Analysis Structure 2D Chemical Structure (Pyrazolo[3,4-c]pyridazine Derivative) SMILES SMILES String Generation Structure->SMILES ADME_Tool ADME Prediction Tool (e.g., SwissADME) SMILES->ADME_Tool Physicochemical Physicochemical Properties (MW, logP, TPSA) ADME_Tool->Physicochemical DrugLikeness Drug-Likeness (Lipinski's Rules) ADME_Tool->DrugLikeness Pharmacokinetics Pharmacokinetics (Absorption, Metabolism) ADME_Tool->Pharmacokinetics Data_Table Comparative Data Table Physicochemical->Data_Table DrugLikeness->Data_Table Pharmacokinetics->Data_Table Interpretation Interpretation & Liability Identification Data_Table->Interpretation

References

Comparative Docking Analysis of Pyridazinone-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyridazinone-based enzyme inhibitors, focusing on their performance in molecular docking studies and their inhibitory effects on key enzyme targets. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies and visual representations of relevant biological pathways and workflows.

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of this core structure have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. This guide focuses on the comparative analysis of these inhibitors against three significant enzyme targets: Cyclooxygenase-2 (COX-2), Phosphodiesterase 3A (PDE3A), and FER Tyrosine Kinase.

Performance Comparison of Pyridazinone-Based Inhibitors

The inhibitory potential of various pyridazinone derivatives has been quantified through in vitro assays, with IC50 values serving as a primary metric for comparison. The following tables summarize the performance of selected pyridazinone-based inhibitors against their respective enzyme targets.

Table 1: COX-2 Inhibitory Activity of Pyridazinone Derivatives
Compound IDTarget EnzymeIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference CompoundReference IC50 (µM)Reference SI
3d COX-20.067-Celecoxib0.074-
3g COX-20.04411.51Celecoxib0.07411.78
6a COX-20.053-Celecoxib0.074-
6b COX-20.186.33Celecoxib0.35-
4c COX-20.26-Celecoxib0.35-
5f COX-21.509.56Celecoxib2.162.51
6f COX-21.158.31Celecoxib2.162.51

Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.[1][2][3]

Table 2: PDE3A Inhibitory Activity of Pyridazinone Derivatives
Compound ClassTarget EnzymeRange of Inhibitory Activity (pIC50)Key Structural Features
Bi-cyclic heteroaromatic pyridazinones PDE3A4.0 - 7.0Pyridazinone or pyrazolone moiety establishing key interactions.
Pyrazolopyridine-pyridazinones PDE3AVaries based on substitutionLactam functionality at the pyridazinone ring is critical for activity.

Quantitative structure-activity relationship (QSAR) models have revealed that steric and hydrophobic fields are primary descriptors of the inhibitory activities of these compounds against PDE3A.[4][5][6]

Table 3: FER Tyrosine Kinase Inhibitory Activity of Pyrido-pyridazinone Derivatives
Compound IDTarget EnzymeIC50 (nM)Key Structural Features
DS21360717 (Compound 21) FER Kinase< 1Pyrido-pyridazinone scaffold.
Compound 1 FER Kinase0.5Pyrido-pyridazinone template.

The development of these inhibitors was guided by high-throughput screening and structure-based drug design, utilizing FES proto-oncogene tyrosine kinase as a surrogate for FER.[7][8][9]

Experimental Protocols

The data presented in this guide is primarily derived from molecular docking studies and in vitro enzyme inhibition assays. The following is a generalized protocol for the molecular docking of pyridazinone-based inhibitors.

Molecular Docking Protocol

1. Protein Preparation:

  • The three-dimensional crystal structure of the target enzyme (e.g., COX-2, PDB ID: 5KIR) is obtained from the Protein Data Bank (PDB).
  • Water molecules and co-crystallized ligands are removed from the protein structure.
  • Polar hydrogen atoms and Kollman charges are added to the protein using molecular modeling software such as AutoDock Tools.

2. Ligand Preparation:

  • The 2D structures of the pyridazinone derivatives are drawn using a chemical drawing tool and converted to 3D structures.
  • Energy minimization of the ligand structures is performed using a suitable force field.
  • Gasteiger charges are assigned to the ligand atoms.

3. Docking Simulation:

  • A grid box is defined to encompass the active site of the enzyme. The dimensions and coordinates of the grid box are centered on the co-crystallized ligand or identified active site residues.
  • Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations and orientations of the ligand within the enzyme's active site.
  • The Lamarckian Genetic Algorithm is commonly employed for the conformational search.

4. Analysis of Docking Results:

  • The results are analyzed based on the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.
  • The binding mode, including hydrogen bond interactions and hydrophobic contacts between the ligand and the amino acid residues of the enzyme's active site, is visualized and analyzed using software like UCSF Chimera or PyMOL.[10]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action of these inhibitors. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical workflow for comparative docking studies.

COX-2 and Prostaglandin Synthesis Pathway

The diagram below illustrates the role of COX-2 in the prostaglandin synthesis pathway and the point of inhibition by pyridazinone-based compounds.

COX2_Pathway Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Pyridazinone Inhibitor Pyridazinone Inhibitor Pyridazinone Inhibitor->COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Inflammation Inflammation Prostaglandins (PGE2, etc.)->Inflammation Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_comparison Comparison Protein_Structure 1. Obtain Protein Structure (e.g., from PDB) Ligand_Structures 2. Prepare Ligand Structures (2D to 3D, Energy Minimization) Run_Docking 4. Execute Docking (e.g., AutoDock Vina) Ligand_Structures->Run_Docking Grid_Generation 3. Define Binding Site (Grid Box Generation) Grid_Generation->Run_Docking Analyze_Results 5. Analyze Docking Scores (Binding Energy, RMSD) Run_Docking->Analyze_Results Visualize_Interactions 6. Visualize Binding Modes (Hydrogen Bonds, Hydrophobic Interactions) Analyze_Results->Visualize_Interactions Compare_Inhibitors 7. Compare Inhibitor Performance Visualize_Interactions->Compare_Inhibitors

References

A Comparative Analysis of the Antibacterial Efficacy of Novel Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the antibacterial activity of novel pyridazinone derivatives. This guide provides a thorough analysis of recently synthesized compounds, comparing their efficacy against various bacterial strains with established antibiotic agents. The data presented is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of the findings.

The emergence of antibiotic-resistant bacteria poses a significant threat to public health, necessitating the development of new antimicrobial agents.[1] Pyridazinone derivatives have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antibacterial properties.[2] This guide synthesizes findings from multiple studies to offer a clear and objective comparison of the antibacterial potential of these emerging compounds.

Comparative Antibacterial Activity

The antibacterial efficacy of novel pyridazinone derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The primary methods for assessing this activity are the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the Zone of Inhibition (ZOI). The following tables summarize the quantitative data from various studies, comparing the performance of different pyridazinone derivatives against standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyridazinone Derivatives against Various Bacterial Strains (in µM)

CompoundS. aureus (MRSA)E. coliP. aeruginosaA. baumanniiS. typhimuriumReference Drug (Amikacin)
Compound 3 4.52-----
Compound 7 7.87.8-7.87.8-
Compound 13 --7.483.74--
Amikacin -----3.74–36.21

Data sourced from a study by El-Gazzar et al. (2023).[1][3] A lower MIC value indicates greater antibacterial activity.

Table 2: Zone of Inhibition (ZOI) of Pyridazinone Derivatives (at 50µg/ml) against Various Bacterial Strains (in mm)

CompoundS. pyogenesS. aureusE. coliP. aeruginosaStandard Drugs
IIIa ++-++-Ampicillin, Ceftizoxime, Gentamycin
IIIb ++--Ampicillin, Ceftizoxime, Gentamycin
IIIc +--+Ampicillin, Ceftizoxime, Gentamycin
IIId -++-+Ampicillin, Ceftizoxime, Gentamycin
Gentamycin -----
Ceftizoxime -----
Ampicillin -----

Data interpreted from a study by Verma et al. (2008).[4] The symbols represent the level of activity: ++ (Excellent), + (Good), - (No activity). The specific ZOI measurements were compared against the standards.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial activity of pyridazinone derivatives.

Microdilution Broth Assay for Minimum Inhibitory Concentration (MIC)

This method is utilized to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The synthesized pyridazinone derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of twofold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Disc Diffusion Method for Zone of Inhibition (ZOI)

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.[4]

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes.

  • Bacterial Inoculation: A standardized bacterial inoculum is uniformly spread over the surface of the agar plates using a sterile cotton swab.

  • Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the pyridazinone derivatives or standard antibiotics (e.g., 50 µ g/disc ). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of ZOI: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Visualizing the Experimental Workflow

To further clarify the experimental process for evaluating antibacterial activity, the following diagram illustrates the key steps involved.

Experimental_Workflow cluster_MIC Microdilution Broth Assay (MIC) cluster_ZOI Disc Diffusion Method (ZOI) MIC_Start Start Prep_Inoculum_MIC Prepare Bacterial Inoculum MIC_Start->Prep_Inoculum_MIC Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum_MIC->Inoculate_Plate Prep_Dilutions Prepare Serial Dilutions of Compounds Prep_Dilutions->Inoculate_Plate Incubate_Plate_MIC Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate_Plate_MIC Read_MIC Determine MIC Incubate_Plate_MIC->Read_MIC MIC_End End Read_MIC->MIC_End ZOI_Start Start Prep_Agar Prepare Agar Plates ZOI_Start->Prep_Agar Inoculate_Agar Inoculate Plates with Bacteria Prep_Agar->Inoculate_Agar Apply_Discs Apply Compound-Impregnated Discs Inoculate_Agar->Apply_Discs Incubate_Plates_ZOI Incubate Plates (37°C, 18-24h) Apply_Discs->Incubate_Plates_ZOI Measure_ZOI Measure Zone of Inhibition Incubate_Plates_ZOI->Measure_ZOI ZOI_End End Measure_ZOI->ZOI_End

Caption: Workflow for determining antibacterial activity.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for many novel pyridazinone derivatives is still under investigation, some studies suggest potential targets. For instance, molecular docking studies have explored the interaction of these compounds with bacterial proteins.[1] Further research is needed to elucidate the specific signaling pathways disrupted by these derivatives, which could involve inhibition of essential enzymes or disruption of cell membrane integrity. The structural diversity of pyridazinone derivatives allows for a broad range of potential interactions with bacterial targets, making them a promising class of compounds for further development.[5]

This guide provides a foundational understanding of the antibacterial potential of novel pyridazinone derivatives. The presented data and protocols are intended to assist researchers in the ongoing effort to develop new and effective treatments for bacterial infections.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Pyridazone-4-carbonitrile-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors remains a formidable challenge in modern drug discovery. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target activities, which can result in unforeseen side effects and toxicities. The 3-pyridazone-4-carbonitrile scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity of inhibitors based on a closely related pyrido-pyridazinone scaffold, offering valuable insights into their selectivity profiles and the experimental methodologies used for their characterization.

Executive Summary

This guide focuses on the cross-reactivity profile of a pyrido-pyridazinone-based inhibitor, DS21360717, and its optimized successor, DS08701581, which target the FER tyrosine kinase. While specific quantitative data for a this compound inhibitor across a broad kinase panel is not publicly available in its entirety, the analysis of these related compounds provides a strong surrogate for understanding the selectivity challenges and triumphs within this chemical class. This guide will delve into their performance against a panel of 64 kinases, detail the experimental protocols for assessing their activity and selectivity, and visualize the key signaling pathways involved.

Performance Comparison: Kinase Selectivity Profile

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. The following tables summarize the inhibitory activity of the lead compound, DS21360717, and an optimized analogue, DS08701581, against a panel of 64 kinases. The data is based on in vitro kinase assays performed at a concentration of 200 nM.

Table 1: Cross-Reactivity Profile of DS21360717 (Lead Compound)

Target KinasePrimary Target/Off-Target% Inhibition at 200 nM
FER Primary Target >90%
FES Primary Target Family >90%
ALKOff-Target>90%
FLT3Off-Target>90%
CSF1ROff-Target>90%
KITOff-Target>90%
PTK2B (PYK2)Off-Target>90%
ROS1Off-Target>90%
SYKOff-Target>90%
NTRK1Off-Target>90%
CHEK2Off-Target>90%
CDK2Off-Target>90%
MAP4K4Off-Target>90%
TSSK1BOff-Target>90%

Note: This table lists kinases that were inhibited by more than 90% at a 200 nM concentration of DS21360717, as reported in the source literature. The full screen was performed against 64 kinases.

Table 2: Improved Selectivity Profile of DS08701581 (Optimized Compound)

Target KinasePrimary Target/Off-Target% Inhibition at 200 nM
FER Primary Target >90%
FES Primary Target Family >90%
ALKOff-Target>90%
FLT3Off-Target>90%
PTK2B (PYK2)Off-Target>90%
SYKOff-Target>90%
CHEK2Off-Target>90%
TSSK1BOff-Target>90%

Note: This table lists kinases that were inhibited by more than 90% at a 200 nM concentration of DS08701581. The optimization efforts led to a significant improvement in selectivity, with the number of strongly inhibited off-target kinases reduced from twelve to six.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these pyridopyridazinone-based inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., FER)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test compound at various concentrations (or a single concentration for screening) to the reaction mixture. A DMSO control is run in parallel.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the test compound to the DMSO control. IC50 values are determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Ba/F3 Cells)

This cell-based assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on the activity of a specific kinase for their growth and survival.

Materials:

  • Ba/F3 (murine pro-B) cells engineered to express the target kinase (e.g., FER).

  • Ba/F3-Mock cells (control).

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • IL-3 (for parental Ba/F3 cell culture).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Test compounds dissolved in DMSO.

Procedure:

  • Culture the engineered Ba/F3-FER and Ba/F3-Mock cells in the absence of IL-3 to ensure their proliferation is dependent on the expressed kinase.

  • Seed the cells in 96-well plates at an appropriate density.

  • Add the test compound at various concentrations to the wells. A DMSO control is included.

  • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of proliferation inhibition and determine the IC50 values by plotting the data against the compound concentrations.

Visualizing the Molecular Landscape

To better understand the context in which these inhibitors function, the following diagrams illustrate a key signaling pathway affected by FER kinase and a general workflow for kinase inhibitor cross-reactivity studies.

FER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR, PDGFR) FER FER Kinase Growth_Factor_Receptor->FER Activation STAT3 STAT3 FER->STAT3 Phosphorylation PI3K PI3K FER->PI3K Activation CTTN Cortactin (CTTN) FER->CTTN Phosphorylation Proliferation_Survival Proliferation & Survival STAT3->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival Cell_Migration Cell Migration & Adhesion CTTN->Cell_Migration

Caption: Simplified FER Tyrosine Kinase Signaling Pathway.

Kinase_Inhibitor_Workflow Compound_Library This compound Compound Library Primary_Screen Primary Screen (Target Kinase) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Selectivity_Profiling Kinase Selectivity Profiling (Kinase Panel) Hit_Compounds->Selectivity_Profiling Biochemical_Assay Biochemical Assays (e.g., Radiometric) Selectivity_Profiling->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Ba/F3 Proliferation) Selectivity_Profiling->Cellular_Assay Data_Analysis Data Analysis (IC50, Selectivity Score) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General Workflow for Kinase Inhibitor Cross-Reactivity Studies.

References

A Comparative Analysis of Novel Pyridazinone Vasodilators and the Benchmark Agent, Hydralazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of emerging pyridazinone-based vasodilators against the established drug, hydralazine. This analysis is supported by experimental data from both in vitro and in vivo studies, offering insights into their mechanisms of action and therapeutic potential.

This guide synthesizes findings from multiple studies to present a comparative overview of new pyridazinone derivatives and hydralazine. The primary focus is on their vasodilatory and antihypertensive properties, underpinned by detailed experimental protocols and a clear presentation of quantitative data. The mechanisms of action are also explored through signaling pathway diagrams to provide a comprehensive understanding of these compounds.

Comparative Efficacy Data

The following tables summarize the in vitro vasorelaxant activity and in vivo antihypertensive effects of representative new pyridazinone vasodilators compared to hydralazine.

In Vitro Vasorelaxant Activity

The vasorelaxant effects of various compounds were assessed using isolated rat thoracic aortic rings pre-contracted with phenylephrine. The effective concentration required to produce 50% relaxation (EC₅₀) is a key measure of potency.

CompoundEC₅₀ (µM)Reference CompoundEC₅₀ (µM)
Pyridazinone Derivative 2e0.1162Hydralazine18.21
Pyridazinone Derivative 2h0.07154Diazoxide19.5
Pyridazinone Derivative 2j0.02916Isosorbide Mononitrate30.1
Pyridazinone Derivative (Compound 6)5.78 (IC₅₀, µg/mL)Lisinopril0.85 (IC₅₀, µg/mL)

Note: Lower EC₅₀/IC₅₀ values indicate higher potency. Data is compiled from multiple sources for comparative purposes.[1][2]

In Vivo Antihypertensive Activity

The antihypertensive efficacy was evaluated in spontaneously hypertensive rats (SHRs) or rats with induced hypertension. Blood pressure was measured non-invasively using the tail-cuff method.

CompoundDoseRoute of AdministrationBlood Pressure Reduction (%)Reference CompoundBlood Pressure Reduction (%)
Pyridazinone Derivative (ISF 2469)Not SpecifiedOralGood antihypertensive activityHydralazineNot specified in direct comparison
Pyridazinone Derivatives (Compounds 16, 19, 24, 30, 39, 42, 45)Not SpecifiedNot SpecifiedGood antihypertensive activity--
CaptoprilNot SpecifiedNot SpecifiedSignificantHydralazineSignificant

Note: Direct comparative percentage reduction data is limited in the reviewed literature. The table reflects the reported qualitative efficacy.[3][4]

Experimental Protocols

In Vitro Vasorelaxation Study Using Isolated Rat Aortic Rings

This protocol outlines the methodology for assessing the vasorelaxant effects of test compounds on isolated arterial segments.

1.1. Tissue Preparation:

  • Male Wistar rats (200-250g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised, cleaned of adhering connective and fatty tissues, and placed in cold, oxygenated Krebs-Henseleit solution.

  • The aorta is cut into rings of approximately 4-5 mm in length.

1.2. Experimental Setup:

  • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the bathing solution changed every 15-20 minutes.

1.3. Vasorelaxation Assay:

  • After equilibration, the aortic rings are contracted with a submaximal concentration of phenylephrine (1 µM) or potassium chloride (80 mM).

  • Once a stable contraction plateau is reached, cumulative concentrations of the test compounds (or vehicle as a control) are added to the organ bath at regular intervals.

  • The relaxation response is measured as the percentage decrease from the pre-contracted tension.

  • The EC₅₀ value is calculated by plotting the percentage of relaxation against the logarithm of the compound concentration.

In Vivo Antihypertensive Activity Using the Tail-Cuff Method

This non-invasive method is used to measure systolic blood pressure in conscious rats to evaluate the antihypertensive effects of the compounds.

2.1. Animal Acclimatization and Training:

  • Spontaneously hypertensive rats (SHRs) or normotensive rats in which hypertension has been induced are used.

  • Animals are acclimatized to the experimental conditions for several days before the study. This includes placing them in restrainers for short periods to minimize stress-induced blood pressure variations.

2.2. Blood Pressure Measurement:

  • The rat is placed in a restrainer, and a tail cuff with a pneumatic pulse sensor is placed on the base of the tail.

  • The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated.

  • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Baseline blood pressure is recorded before drug administration.

2.3. Drug Administration and Data Collection:

  • Test compounds, hydralazine, or vehicle are administered to the rats via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Blood pressure is measured at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.

  • The percentage reduction in blood pressure from baseline is calculated for each time point.

Signaling Pathways and Mechanisms of Action

Hydralazine's Multifaceted Mechanism of Action

The vasodilatory effect of hydralazine is not attributed to a single mechanism but rather a combination of actions on the vascular smooth muscle.[5][6] Its primary mechanisms include:

  • Inhibition of IP₃-induced Calcium Release: Hydralazine inhibits the inositol trisphosphate (IP₃)-mediated release of calcium from the sarcoplasmic reticulum, reducing intracellular calcium availability for contraction.[5][6][7]

  • Potassium Channel Opening: It is suggested to open calcium-activated potassium channels (KCa), leading to hyperpolarization of the smooth muscle cell membrane, which in turn closes voltage-gated calcium channels and promotes relaxation.[8]

  • Nitric Oxide (NO) Pathway Modulation: Hydralazine may enhance the bioavailability of nitric oxide (NO) from the endothelium, leading to increased cyclic guanosine monophosphate (cGMP) levels in the smooth muscle cells, which promotes vasodilation.[5]

hydralazine_mechanism hydralazine Hydralazine k_channel K+ Channels (KCa) hydralazine->k_channel Opens ip3_receptor IP3 Receptor hydralazine->ip3_receptor Inhibits no_pathway Endothelial NO Pathway hydralazine->no_pathway Stimulates hyperpolarization Hyperpolarization k_channel->hyperpolarization ca_channel Voltage-gated Ca2+ Channels hyperpolarization->ca_channel Inhibits ca_influx Decreased Ca2+ Influx ca_channel->ca_influx relaxation Vasodilation ca_influx->relaxation ca_release Decreased Ca2+ Release ip3_receptor->ca_release sr Sarcoplasmic Reticulum sr->ip3_receptor ca_release->relaxation no Increased NO Bioavailability no_pathway->no gc Guanylate Cyclase no->gc Activates cgmp Increased cGMP gc->cgmp cgmp->relaxation

Hydralazine's multi-target mechanism of vasodilation.

Pyridazinone Derivatives: Targeting Phosphodiesterases

A significant number of novel pyridazinone vasodilators exert their effects through the inhibition of phosphodiesterase (PDE) enzymes, particularly the PDE3 isoform, which is abundant in cardiac and vascular smooth muscle.[9][10][11]

  • PDE3 Inhibition: By inhibiting PDE3, these compounds prevent the breakdown of cyclic adenosine monophosphate (cAMP).

  • Increased cAMP Levels: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Inhibition of Myosin Light Chain Kinase (MLCK): PKA, in turn, phosphorylates and inhibits MLCK.

  • Vasodilation: With MLCK inhibited, the phosphorylation of myosin light chains is reduced, leading to smooth muscle relaxation and vasodilation.

pyridazinone_mechanism pyridazinone Pyridazinone Derivative pde3 Phosphodiesterase 3 (PDE3) pyridazinone->pde3 Inhibits camp_breakdown cAMP Breakdown pde3->camp_breakdown camp Increased cAMP pka Protein Kinase A (PKA) camp->pka Activates mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibits myosin_phosphorylation Decreased Myosin Phosphorylation mlck->myosin_phosphorylation relaxation Vasodilation myosin_phosphorylation->relaxation

Mechanism of vasodilation by PDE3 inhibiting pyridazinones.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for screening and evaluating novel vasodilator compounds.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (Pyridazinone Derivatives) aortic_ring Isolated Rat Aortic Ring Assay synthesis->aortic_ring ec50 Determine EC50 Values aortic_ring->ec50 shr_model Hypertensive Animal Model (e.g., SHRs) ec50->shr_model Lead Compound Selection drug_admin Drug Administration (Test Compounds & Hydralazine) shr_model->drug_admin tail_cuff Non-invasive Blood Pressure Measurement (Tail-Cuff) drug_admin->tail_cuff data_analysis Data Analysis (% Blood Pressure Reduction) tail_cuff->data_analysis

Workflow for vasodilator efficacy testing.

References

Safety Operating Guide

Proper Disposal of 3-Pyridazone-4-carbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Pyridazone-4-carbonitrile is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its chemical structure as a heterocyclic organic compound containing a nitrile group, it should be treated as hazardous waste. Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, it is essential to take the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[1]

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

  • Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, or clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: Have a spill kit readily available that is appropriate for solid organic chemicals.

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process of segregation, containment, labeling, and transfer to a licensed waste management provider.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Designation: this compound waste must be classified as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. It should be collected in a dedicated waste container. Specifically, keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[2] Halogenated and non-halogenated organic wastes should also be kept separate to reduce disposal costs and facilitate proper treatment.[3]

Step 2: Waste Containment

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap.[2][4] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

  • Primary Container: Place the solid this compound waste directly into the designated container.

  • Contaminated Materials: Any items heavily contaminated with the compound, such as gloves, weigh boats, or paper towels, should also be placed in the same hazardous waste container.[5]

  • Empty Original Containers: The original container of this compound, even if seemingly empty, must be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][7]

Step 3: Labeling the Waste Container

Properly labeling the waste container is a critical regulatory requirement. The label must be clearly visible and include the following information:[8]

  • The words "Hazardous Waste".[2][8]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]

  • The CAS Number: 64882-65-1.

  • An accurate estimation of the quantity of waste in the container.

  • The date when waste was first added to the container (generation date).[8]

  • The name and contact information of the principal investigator or laboratory supervisor.[8]

  • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant"). Check the appropriate hazard pictograms.[8]

Step 4: Storage Pending Disposal

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be away from general lab traffic and clearly marked as a hazardous waste storage site.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[4] The secondary container should be able to hold at least 110% of the volume of the primary container.[4]

  • Secure Storage: Ensure the container is kept closed at all times except when adding waste.[4][6]

Step 5: Arranging for Disposal

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety department to schedule a collection.[8]

  • Licensed Disposal Vendor: The EHS department will arrange for the waste to be transported and disposed of by a licensed hazardous waste management company. The most common and preferred method for disposing of organic compounds of this nature is high-temperature incineration.

Summary of Disposal Information

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Personal Protective Equipment Lab coat, nitrile gloves, chemical safety goggles
Waste Segregation Collect in a dedicated, labeled container. Do not mix with other waste streams. Keep separate from incompatible materials.
Container Type Chemically compatible, sealed container (e.g., HDPE bottle with a screw-on cap).
Labeling Requirements "Hazardous Waste", full chemical name, CAS number, quantity, hazard warnings, and generator's contact information.
Storage In a designated satellite accumulation area with secondary containment.
Disposal Method Collection by a licensed hazardous waste contractor, typically for high-temperature incineration.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation and Collection cluster_label Labeling and Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Compatible, Sealable Waste Container B->C D Place Waste and Contaminated Items into Container C->D E Affix Hazardous Waste Label D->E Seal Container F Complete All Fields on Label: - Chemical Name & CAS - Hazards - Contact Information - Date E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact Institutional EHS Office to Schedule Pickup H->I J Transfer to Licensed Hazardous Waste Vendor I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Pyridazone-4-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for 3-Pyridazone-4-carbonitrile to ensure a safe laboratory environment.

When working with this compound, a solid substance, a comprehensive approach to safety is crucial.[1][2][3] This includes wearing appropriate personal protective equipment, adhering to safe handling and storage protocols, and following designated disposal methods.

Personal Protective Equipment (PPE)

The level of personal protective equipment required depends on the nature of the handling procedure. The following table summarizes the recommended PPE for various tasks.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Exposure (e.g., weighing in a ventilated enclosure) Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile, neoprene)Laboratory coatNot generally required
Pouring or Mixing Concentrates Goggles or a full-face respirator[4]Chemical-resistant gloves (e.g., nitrile, neoprene)[4]Chemical-resistant suit or coveralls[4][5]Air-purifying respirator (NIOSH approved)[5]
High Exposure (e.g., cleaning spills) Face shield worn over goggles[4]Double-gloving (inner and outer chemical-resistant gloves)[5]Fully encapsulating chemical protective suit[5]Positive-pressure, self-contained breathing apparatus (SCBA)[5]

Handling and Storage

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas. Use a local exhaust ventilation system to control the dispersion of dust.

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[6]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Do not breathe dust.[6]

  • Wash hands and face thoroughly after handling.[7]

  • Keep away from heat, sparks, and open flames.[8]

  • Take precautionary measures against static discharges.

Storage:

  • Store in a cool, dry, and well-ventilated place.[7][8]

  • Keep containers tightly closed.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Spill and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Workflow:

Spill_Response cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Collect Collect Waste Cleanup->Collect Dispose Dispose of Waste Collect->Dispose

Caption: Workflow for handling a chemical spill.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.

  • Contaminated PPE should be placed in a sealed container and disposed of as hazardous waste.

  • Do not allow the chemical to enter drains or waterways.

First Aid Measures

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[6][8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6]

  • Ingestion: Clean mouth with water and get medical attention.[6][8]

This guide provides a framework for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.